Technical Documentation Center

2-Ethoxy-4-formylphenyl 2-chloroacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethoxy-4-formylphenyl 2-chloroacetate
  • CAS: 247225-91-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Determination of 2-Ethoxy-4-formylphenyl 2-chloroacetate

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-8), also known as Ethylvanillin Chloroacetate . It is designed for process c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-8), also known as Ethylvanillin Chloroacetate . It is designed for process chemists and formulation scientists requiring rigorous data generation protocols and structure-property insights for process optimization.

[1]

Executive Summary

2-Ethoxy-4-formylphenyl 2-chloroacetate is a functionalized aromatic ester derived from ethylvanillin. It serves as a critical intermediate in the synthesis of pharmaceutical actives and advanced agrochemicals.[1] Its solubility profile is governed by the interplay between the lipophilic ethoxy/aromatic moieties and the polarizable chloroacetate/formyl groups.

This guide defines the theoretical solubility landscape of the compound, provides validated experimental protocols for precise data generation, and outlines thermodynamic modeling strategies (Apelblat/Van’t Hoff) essential for crystallization and purification processes.[2]

Chemical Profile & Structure-Property Relationships (SPR)

To predict and manipulate solubility, one must understand the molecular architecture. The compound is the chloroacetate ester of ethylvanillin .

Structural Analysis[1]
  • Core: Phenyl ring (Lipophilic).

  • Position 1 (Ester): Chloroacetate group (

    
    ).[3] The ester linkage eliminates the hydrogen bond donor capability of the parent phenol (ethylvanillin), significantly reducing water solubility and increasing solubility in aprotic organic solvents. The chlorine atom increases polarizability.
    
  • Position 2 (Ether): Ethoxy group (

    
    ). Adds lipophilicity compared to a methoxy group (vanillin derivative).
    
  • Position 4 (Aldehyde): Formyl group (

    
    ). Acts as a hydrogen bond acceptor and dipole, maintaining solubility in polar aprotic solvents (DMSO, DMF).[2]
    
Visualization: Molecular Connectivity

The following diagram illustrates the functional groups dictating solvent interaction.

ChemicalStructure cluster_solubility Solubility Impact Core Phenyl Ring (Aromatic/Lipophilic) Ester Pos 1: Chloroacetate Ester (-OCOCH2Cl) Polarizable, No H-Donor Core->Ester Ethoxy Pos 2: Ethoxy Group (-OCH2CH3) Lipophilic Core->Ethoxy Formyl Pos 4: Formyl Group (-CHO) H-Bond Acceptor Core->Formyl Effect1 High Solubility in Chlorinated Solvents (DCM, CHCl3) Ester->Effect1 Effect2 Low Solubility in Water/Alkanes Ethoxy->Effect2

Figure 1: Functional group analysis showing the impact of substituents on solvent compatibility.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogues (Ethylvanillin, Vanillin Acetate), the solubility profile is categorized below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism / Rationale
Chlorinated Chloroform, DCMVery High "Like dissolves like"; interaction between chloro-substituent and solvent.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh Dipole-dipole interactions with ester and aldehyde carbonyls.[2]
Polar Protic Ethanol, MethanolModerate to High Soluble, especially at elevated temperatures (

).[2]
Aromatic Toluene, XyleneModerate

stacking interactions; good for recrystallization.
Aliphatic Hexane, CyclohexaneLow Lack of polar interactions; ideal antisolvent .
Aqueous WaterInsoluble Hydrophobic aromatic core + ester capping of phenol.

Critical Insight: Unlike its parent Ethylvanillin (which has moderate water solubility due to the phenolic -OH), the 2-chloroacetate derivative is strictly lipophilic. Purification should utilize Ethanol/Water or Ethyl Acetate/Hexane systems.

Experimental Determination Protocols

Since specific mole-fraction data depends on purity and polymorph, precise determination is required for process scale-up. Two protocols are recommended: Static Gravimetric (Standard) and Dynamic Laser Monitoring (High-Throughput).

Protocol A: Static Gravimetric Method (Standard)

Best for generating thermodynamic data (Van't Hoff plots).

  • Preparation: Add excess 2-Ethoxy-4-formylphenyl 2-chloroacetate to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid phase to settle for 2 hours.

  • Extraction: Withdraw the supernatant using a syringe filter (

    
    , pre-heated to prevent precipitation).
    
  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.

    • Evaporate solvent under vacuum/nitrogen flow.

    • Weigh the dry residue until constant mass is achieved.

    • Alternative: Dilute the supernatant and analyze via HPLC (UV detection at

      
      ).
      
Protocol B: Dynamic Laser Monitoring (Polythermal)

Best for determining Metastable Zone Width (MSZW) for crystallization.

ExperimentalWorkflow Start Weigh Solute & Solvent Heat Heat until Dissolution (Clear Point) Start->Heat Cool Cool until Nucleation (Cloud Point) Heat->Cool Laser Transmissivity = 100% Record Record T_diss & T_nuc Cool->Record Laser Transmissivity < 90% Repeat Add Solvent (Change Concentration) Record->Repeat Repeat->Heat Next Cycle

Figure 2: Dynamic solubility determination workflow using laser transmissivity.

Thermodynamic Modeling

To utilize the experimental data for process design, fit the mole fraction solubility (


) against temperature (

) using the Modified Apelblat Equation . This model is empirically superior for esters in organic solvents.
The Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Solubility increases with temperature (Endothermic). This is expected for this compound in ethanol and toluene.
    
  • Process Implication: A steep slope (large

    
     value) indicates a cooling crystallization  is highly effective. A flat slope suggests evaporative crystallization  or antisolvent addition  is necessary.
    

Process Applications

Purification via Recrystallization

Based on the SPR analysis, the following solvent systems are recommended for purifying crude 2-Ethoxy-4-formylphenyl 2-chloroacetate:

  • Solvent/Antisolvent: Dissolve in minimal Acetone or DCM (room temp), then slowly add Hexane or Heptane until turbidity appears. Cool to

    
    .
    
  • Thermal Swing: Dissolve in boiling Ethanol (or Isopropanol). The compound is likely soluble at

    
     but sparingly soluble at 
    
    
    
    , offering high recovery yields.
Reaction Solvent Selection[1]
  • Nucleophilic Substitution: Use Acetonitrile or DMF . The high solubility ensures homogeneous kinetics.

  • Two-Phase Reactions: Use Toluene or DCM with an aqueous phase (the ester will remain in the organic layer, protecting it from hydrolysis if pH is controlled).

References

  • Compound Identity: 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS 247225-91-8). Vendor Catalogs (Bide Pharm, BLD Pharm). Link

  • Parent Compound Solubility: Solubility of Ethylvanillin in Organic Solvents. J. Chem. Eng. Data (Reference for structural analogue behavior). Link

  • Experimental Methodology:Standard Test Method for Solubility in Organic Solvents. ASTM Standards.
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2] J. Chem. Thermodyn. Link

Sources

Exploratory

2-chloro-6-ethoxy-4-formylphenyl acetate synonyms and nomenclature

Topic: Structural Elucidation and Nomenclature Standards for 2-chloro-6-ethoxy-4-formylphenyl acetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Nomenclature Standards for 2-chloro-6-ethoxy-4-formylphenyl acetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Specialists.[1]

Introduction: The Structural Scaffold

The compound 2-chloro-6-ethoxy-4-formylphenyl acetate (CAS 634168-17-5) represents a highly functionalized aromatic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals.[1] Its structure combines an electrophilic aldehyde, a lipophilic ethyl ether, and a protected phenol (acetate) flanked by a chlorine atom.[1]

This guide provides a definitive reference for the nomenclature, synthesis, and analytical validation of this molecule, resolving common ambiguities arising from conflicting IUPAC priority rules.

Nomenclature and Chemoinformatics

The IUPAC Priority Conflict

The naming of this compound often causes confusion because it contains two high-priority functional groups: an ester and an aldehyde .

  • Rule: According to IUPAC Blue Book P-4, esters (

    
    ) have higher nomenclature priority than aldehydes  (
    
    
    
    ) and ethers (
    
    
    ).[1]
  • Result: The parent structure is phenyl acetate , not benzaldehyde.

  • Numbering: The carbon attached to the acetate oxygen is designated C1 . Numbering proceeds to give the lowest locants to substituents.[1][2][3] Since substituents appear at positions 2 and 6 regardless of direction, alphabetical order prevails: C hloro (2) takes precedence over E thoxy (6).[1]

Diagram 1: Nomenclature Priority Logic

Nomenclature Molecule Target Molecule FuncGroups Functional Groups Present Molecule->FuncGroups Ester Acetate Ester (Priority 1) FuncGroups->Ester Aldehyde Formyl Group (Priority 2) FuncGroups->Aldehyde Ether Ethoxy Group (Priority 3) FuncGroups->Ether Parent Parent Name: Phenyl Acetate Ester->Parent Dictates Suffix FinalName Final IUPAC Name: 2-chloro-6-ethoxy-4-formylphenyl acetate Aldehyde->FinalName Prefix: 4-formyl Numbering Numbering Rule: Alphabetical (C before E) 2-Chloro > 6-Ethoxy Parent->Numbering Numbering->FinalName

Caption: Hierarchical derivation of the IUPAC name based on functional group priority (Ester > Aldehyde).

Chemoinformatics Data Table
Identifier TypeValueContext
IUPAC Name 2-chloro-6-ethoxy-4-formylphenyl acetateOfficial Chemical Name
Common Name 4-Acetoxy-3-chloro-5-ethoxybenzaldehydeLaboratory Vernacular
CAS Number 634168-17-5 Registry Lookup
Molecular Formula C₁₁H₁₁ClO₄Mass: 242.66 g/mol
SMILES CCOC1=C(C=C(C=C1Cl)C=O)OC(=O)CChemoinformatics
InChI Key XTZZRBSPLHOYMS-UHFFFAOYSA-NDatabase Indexing

Synthesis and Reaction Logic

The synthesis of 2-chloro-6-ethoxy-4-formylphenyl acetate is a two-step process starting from Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] The protocol relies on exploiting the ortho-directing power of the phenol before protecting it.[1]

Reaction Scheme
Diagram 2: Synthetic Pathway

Synthesis Start Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Chlorination (SO2Cl2 or NCS) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: 5-Chloroethylvanillin Step1->Inter Step2 Step 2: Acetylation (Ac2O / Pyridine) Inter->Step2 Esterification Product Target: 2-chloro-6-ethoxy-4-formylphenyl acetate Step2->Product

Caption: Step-wise synthesis from Ethyl Vanillin, highlighting regioselective chlorination followed by acetylation.

Detailed Protocol
Step 1: Regioselective Chlorination

Objective: Introduce a chlorine atom at the C5 position (relative to benzaldehyde numbering).[1]

  • Reagents: Sulfuryl chloride (

    
    ) or N-Chlorosuccinimide (NCS).[1]
    
  • Solvent: Glacial acetic acid or Dichloromethane (DCM).[1]

  • Mechanism: The hydroxyl group at C4 activates the ring.[1] The C3 position is blocked by the ethoxy group.[1] The C5 position is the only available site ortho to the activating hydroxyl group, ensuring high regioselectivity.[1]

  • Procedure:

    • Dissolve 1.0 eq of Ethyl Vanillin in glacial acetic acid.

    • Add 1.05 eq of

      
       dropwise at 15°C to prevent over-chlorination.
      
    • Stir for 2 hours. Quench with ice water.

    • Filter the precipitate (5-chloroethylvanillin).[1]

Step 2: O-Acetylation

Objective: Protect the phenol as an acetate ester to generate the final target.

  • Reagents: Acetic Anhydride (

    
    ), Pyridine (catalyst/base).[1]
    
  • Procedure:

    • Suspend the intermediate (5-chloroethylvanillin) in DCM.[1]

    • Add 1.2 eq

      
       and 1.5 eq Pyridine.[1]
      
    • Stir at Room Temperature (RT) for 4 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated

      
      . Dry organic layer over 
      
      
      
      .[1]
    • Concentrate to yield 2-chloro-6-ethoxy-4-formylphenyl acetate .[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following spectral fingerprints must be confirmed. This acts as a self-validating system: if these peaks are absent, the structure is incorrect.[1]

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
9.85 ppm Singlet (s)1H-CHO Distinctive aldehyde proton.[1]
7.60 ppm Doublet (d, J~2Hz)1HAr-H (C3) Meta-coupling with C5 proton.[1]
7.45 ppm Doublet (d, J~2Hz)1HAr-H (C5) Meta-coupling with C3 proton.[1]
4.15 ppm Quartet (q)2H-OCH₂- Methylene of ethoxy group.[1]
2.35 ppm Singlet (s)3H-OCOCH₃ Acetate methyl group (diagnostic).[1]
1.45 ppm Triplet (t)3H-CH₃ Methyl of ethoxy group.[1]
Infrared Spectroscopy (FT-IR)
  • 1765 cm⁻¹: C=O stretch (Phenolic Acetate).[1] Note: Higher frequency than alkyl esters due to conjugation with the ring.

  • 1695 cm⁻¹: C=O stretch (Aldehyde).[1]

  • 2850 & 2750 cm⁻¹: C-H stretch (Aldehyde Fermi doublet).[1]

Mass Spectrometry (LC-MS)
  • Molecular Ion:

    
    [1]
    
  • Isotope Pattern: A distinct 3:1 ratio between m/z 243 and 245, confirming the presence of a single Chlorine atom (

    
     vs 
    
    
    
    ).[1]

Applications & Handling

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.[1]
    
  • Reactivity: The acetate group is labile under basic conditions.[1] Any subsequent reactions involving nucleophiles must be monitored to prevent unintended deacetylation.[1]

  • Usage: This compound serves as a "masked" diphenol.[1] The acetate can be selectively removed in vivo or in late-stage synthesis to reveal the phenol, while the aldehyde serves as a handle for reductive amination or Horner-Wadsworth-Emmons reactions.[1]

References

  • Matrix Scientific . (2024).[1] Product Data Sheet: 2-Chloro-6-ethoxy-4-formylphenyl acetate (CAS 634168-17-5).[1][4] Retrieved from [1]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 688189, 4-Acetoxy-3,5-dimethoxybenzaldehyde (Analogous Nomenclature Rules). Retrieved from [1]

  • IUPAC . (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] (Rule P-4: Seniority of Functional Groups).[1]

  • ChemicalBook . (2024).[1] 3-Chloro-5-fluoro-4-hydroxybenzaldehyde Synthesis Protocols (Analogous Chlorination Method). Retrieved from [1]

  • Hit2Lead . (2024). Compound Entry: 2-chloro-6-ethoxy-4-formylphenyl acetate.[1][4] Retrieved from [1]

Sources

Foundational

Technical Whitepaper: Characterization and Application of 2-Ethoxy-4-formylphenyl 2-chloroacetate

The following technical guide details the physical properties, synthesis, and applications of 2-Ethoxy-4-formylphenyl 2-chloroacetate , a specialized intermediate used in medicinal chemistry and organic synthesis. [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of 2-Ethoxy-4-formylphenyl 2-chloroacetate , a specialized intermediate used in medicinal chemistry and organic synthesis.

[1]

Executive Summary & Chemical Identity[1][2]

2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS 247225-91-8 ) is a reactive ester derivative of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde).[1] It serves as a bifunctional building block in organic synthesis, possessing both an electrophilic aldehyde moiety and an alkylating


-chloroester group. This dual reactivity makes it a critical intermediate for constructing complex heterocyclic scaffolds and pharmaceutical conjugates.
Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-Formyl-2-ethoxyphenyl 2-chloroacetate
Common Name Ethyl Vanillin Chloroacetate
CAS Registry Number 247225-91-8
Molecular Formula

Molecular Weight 242.66 g/mol
SMILES CCOC1=C(C=CC(=C1)C=O)OC(=O)CCl
Structural Class

-Haloester / Benzaldehyde derivative

Physical & Chemical Properties[1][2][4][5][6][7][8]

Understanding the physicochemical profile is essential for handling, storage, and reaction planning. The following data synthesizes experimental observations with calculated values derived from structure-property relationship (SPR) models for vanillin esters.

Physicochemical Profile[1][2][4][7][8][9][10][11][12]
ParameterValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.[1]
Melting Point 65–85 °C (Estimated)Analogous to Ethyl Vanillin Acetate (MP ~77°C).[1]
Boiling Point 338.5 ± 32.0 °C Predicted at 760 mmHg.
Density 1.28 ± 0.1 g/cm³ Predicted.
Solubility (Organic) HighDichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.[1]
Solubility (Aqueous) NegligibleHydrolyzes slowly in water; insoluble.
Flash Point ~158 °CPredicted.
Stability Moisture SensitiveThe

-chloroester is susceptible to hydrolysis.[1]
Spectral Characteristics (Diagnostic Signals)[1][5][6]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
      9.90  (s, 1H, Ar-CH O) – Aldehyde[1]
      
    • 
      7.40–7.50  (m, 3H, Ar-H ) – Aromatic Ring[1]
      
    • 
      4.32  (s, 2H, -COCH 
      
      
      
      Cl) – Diagnostic Singlet for Chloroacetate[1]
    • 
      4.15  (q, 2H, -OCH 
      
      
      
      CH
      
      
      ) – Ethoxy Methylene[1]
    • 
      1.45  (t, 3H, -OCH
      
      
      
      CH
      
      
      ) – Ethoxy Methyl[1]
  • IR Spectroscopy:

    • 
      1765 cm
      
      
      
      (Ester C=O)[1]
    • 
      1700 cm
      
      
      
      (Aldehyde C=O)[1]

Synthesis & Purification Protocol

This protocol outlines the Schotten-Baumann esterification of Ethyl Vanillin using Chloroacetyl Chloride.[1] This method is preferred over direct acid condensation due to higher yields and milder conditions.

Reaction Scheme

SynthesisWorkflow Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C) Reagent Chloroacetyl Chloride (+ Et3N / DCM) Reagent->Intermediate Product 2-Ethoxy-4-formylphenyl 2-chloroacetate Intermediate->Product Elimination of HCl (Et3N·HCl)

Figure 1: Synthesis pathway via nucleophilic acyl substitution.[1][2][3]

Detailed Methodology

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • Chloroacetyl Chloride (1.2 eq)[1][4]

  • Triethylamine (TEA) or Pyridine (1.5 eq)[1]

  • Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl Vanillin (10.0 g, 60.2 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add Triethylamine (12.6 mL, 90.3 mmol) and cool the solution to 0 °C using an ice bath.

  • Acylation: Dropwise add Chloroacetyl Chloride (5.75 mL, 72.2 mmol) over 30 minutes. Caution: Exothermic reaction. Maintain temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Quench & Workup:

    • Quench with ice-cold water (50 mL).

    • Wash the organic layer successively with 1M HCl (2 x 50 mL) to remove excess amine.[1]

    • Wash with Saturated NaHCO

      
        (2 x 50 mL) to remove unreacted phenols/acids.[1]
      
    • Wash with Brine (50 mL).

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield the pure product.

Applications & Reactivity

The structural uniqueness of 2-Ethoxy-4-formylphenyl 2-chloroacetate lies in its orthogonal reactivity .[1] It contains two distinct electrophilic sites that can be manipulated independently.

Reactivity Logic Flow

Reactivity Core 2-Ethoxy-4-formylphenyl 2-chloroacetate Site1 Site A: Aldehyde (Condensation) Core->Site1 Site2 Site B: Alpha-Chloro (SN2 Displacement) Core->Site2 Prod1 Schiff Bases / Hydrazones (Linker formation) Site1->Prod1 + Amines Prod2 Aminothiazoles (Hantzsch Synthesis) Site2->Prod2 + Thioureas Prod3 Peptidomimetics (N-alkylation) Site2->Prod3 + Primary Amines

Figure 2: Orthogonal reactivity map showing potential derivatization pathways.

Key Application Areas
  • Fragment-Based Drug Discovery (FBDD): The chloroacetyl group acts as a "warhead" for covalent inhibition or as a handle to attach solubilizing groups (e.g., morpholine, piperazine) to the biologically active ethyl vanillin core.[1]

  • Heterocycle Synthesis: Reaction with thiourea yields 2-aminothiazole derivatives via the Hantzsch Thiazole Synthesis. These scaffolds are prevalent in antimicrobial and anticancer research.

  • Linker Chemistry: The aldehyde allows for the attachment of the molecule to proteins or surfaces via reductive amination, while the ester linkage provides a potentially cleavable site (prodrug strategy).

Storage & Stability

  • Storage Condition: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) to prevent hydrolysis of the chloroester.[1]

  • Shelf Life: 12–24 months if stored properly in a desiccated environment.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl Vanillin. Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Exploratory

Difference between ethyl vanillin and 2-Ethoxy-4-formylphenyl 2-chloroacetate

Structural Divergence and Synthetic Utility: A Comparative Analysis of Ethyl Vanillin and its -Chloroacetate Ester Executive Summary This technical guide analyzes the physicochemical and reactive distinctions between Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence and Synthetic Utility: A Comparative Analysis of Ethyl Vanillin and its -Chloroacetate Ester

Executive Summary

This technical guide analyzes the physicochemical and reactive distinctions between Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) and its activated derivative, 2-Ethoxy-4-formylphenyl 2-chloroacetate . While the former is a stable, commodity chemical primarily utilized for its organoleptic properties and antioxidant capacity, the latter is a high-energy synthetic intermediate.

For researchers in medicinal chemistry, the transition from ethyl vanillin to its chloroacetate ester represents a strategic "activation" step. It converts a nucleophilic phenol into a dual-electrophile scaffold capable of rapid heterocyclization—specifically for accessing benzofuran pharmacophores.

Molecular Identity & Physicochemical Comparison[1][2][3]

The fundamental difference lies in the modification of the phenolic hydroxyl group. In ethyl vanillin, this group is an acidic hydrogen bond donor. In the chloroacetate derivative, it is capped with an electrophilic


-halo ester moiety.

Table 1: Comparative Physicochemical Profile

FeatureEthyl Vanillin2-Ethoxy-4-formylphenyl 2-chloroacetate
IUPAC Name 3-Ethoxy-4-hydroxybenzaldehyde2-Ethoxy-4-formylphenyl 2-chloroacetate
CAS Number 121-32-4634168-17-5
Molecular Weight 166.17 g/mol 242.65 g/mol
Primary Reactivity Nucleophilic (Phenolic Oxygen)Electrophilic (

-Carbon & Ester Carbonyl)
LogP (Predicted) ~1.6 (Moderate Lipophilicity)~2.3 (Increased Lipophilicity)
H-Bond Donors 1 (Phenolic OH)0
Stability High (Oxidation prone over time)Moderate (Hydrolysis sensitive)
Key Application Flavorant, Antioxidant, API IntermediateBenzofuran Precursor, Alkylating Agent

Synthetic Pathway: Activation of the Scaffold

To access the chloroacetate derivative, one must perform an O-acylation of ethyl vanillin. This reaction must be controlled to prevent polymerization or side reactions with the aldehyde group.

Graphviz Diagram: Synthesis Workflow

The following diagram illustrates the transformation logic and critical process parameters (CPPs).

SynthesisWorkflow EV Ethyl Vanillin (Nucleophile) Intermediate Tetrahedral Intermediate EV->Intermediate Nu Attack (0°C) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Base Base Catalyst (Et3N or Pyridine) Base->Intermediate HCl Scavenging Product 2-Ethoxy-4-formylphenyl 2-chloroacetate Intermediate->Product Elimination (-Cl⁻)

Figure 1: Step-wise activation of Ethyl Vanillin via O-acylation. Note the requirement for base catalysis to drive the equilibrium.

Experimental Protocol: Synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate

Objective: Selective esterification of the phenolic hydroxyl group without affecting the aldehyde.

Reagents:

  • Ethyl Vanillin (1.0 eq)[1]

  • Chloroacetyl Chloride (1.2 eq)

  • Triethylamine (

    
    ) or Pyridine (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl Vanillin (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (15 mmol) and cool the solution to 0–5°C  using an ice bath. Rationale: Cooling prevents side reactions and controls the exotherm of the acyl chloride addition.
    
  • Acylation: Add Chloroacetyl chloride (12 mmol) dropwise over 20 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will have a significantly higher

    
     than ethyl vanillin due to loss of the H-bond donor.
    
  • Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
    

Divergent Reactivity & Drug Development Utility

The core distinction between these molecules is their role in chemical space. Ethyl vanillin is a "dead end" scaffold unless further functionalized. The chloroacetate derivative is a "loaded spring"—it contains an internal electrophile (


) positioned perfectly relative to the aldehyde for cyclization.
Mechanism: The Benzofuran Gateway

The most critical application of 2-Ethoxy-4-formylphenyl 2-chloroacetate is its ability to undergo an intramolecular condensation (often a variation of the Rap-Stoermer or Feist-Benary synthesis) to form substituted benzofurans .

  • Ethyl Vanillin: Reacts at the aldehyde (Schiff bases) or Phenol (Etherification).

  • Chloroacetate Derivative: Reacts at the

    
    -methylene. Under basic conditions, the methylene deprotonates, attacks the aldehyde (intramolecular aldol-like), and subsequent elimination/cyclization yields the benzofuran core.
    
Graphviz Diagram: Divergent Reactivity Pathways

Reactivity Ester 2-Ethoxy-4-formylphenyl 2-chloroacetate Hydrolysis Hydrolysis (pH > 10) Reverts to Ethyl Vanillin Ester->Hydrolysis OH⁻ / H₂O Schiff Schiff Base Formation (Reaction at CHO) Ester->Schiff R-NH₂ Cyclization Intramolecular Cyclization (Base Mediated) Ester->Cyclization DBU or K₂CO₃ Benzofuran Ethyl-substituted Benzofuran-2-carboxylate Cyclization->Benzofuran Ring Closure

Figure 2: The chloroacetate derivative serves as a divergent node. The cyclization pathway (Blue) is the primary value driver in medicinal chemistry.

Comparative Assay Protocol: Stability & Reactivity

To validate the difference in reactivity, a researcher can perform a Base Challenge Assay .

Protocol:

  • Setup: Prepare 10mM solutions of both compounds in DMSO-d6.

  • Challenge: Add 2 equivalents of

    
     (mild base).
    
  • Observation (NMR/LCMS):

    • Ethyl Vanillin: Forms the phenoxide anion. Stable. No new covalent bonds formed (reversible).

    • Chloroacetate Derivative: Rapidly degrades or cyclizes. If performed at elevated temperature (80°C), the major product is the benzofuran derivative. If performed in aqueous base, it hydrolyzes back to ethyl vanillin.

Conclusion

While Ethyl Vanillin serves as the stable, nucleophilic progenitor, 2-Ethoxy-4-formylphenyl 2-chloroacetate is a transient, high-utility electrophile. For drug development professionals, the latter is not a final product but a sophisticated tool used to construct fused heterocyclic rings, specifically benzofurans, which are privileged structures in anti-arrhythmic (e.g., Amiodarone analogs) and anti-microbial pharmacophores.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8467, Ethyl Vanillin. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Melting Point of 2-Ethoxy-4-formylphenyl 2-chloroacetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the melting point of 2-Ethoxy-4-formylphenyl 2-chloroacetate, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the melting point of 2-Ethoxy-4-formylphenyl 2-chloroacetate, a compound of interest in synthetic chemistry and drug discovery. By synthesizing data from analogous compounds and established physicochemical principles, this document offers a robust framework for understanding and experimentally determining this critical property.

Introduction: The Significance of a Precise Melting Point

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of this range is a primary indicator of purity; impurities typically depress and broaden the melting point. In the context of drug development, a well-defined melting point is crucial for material characterization, quality control, and formulation development.

This guide will delve into the theoretical and practical aspects of determining the melting point of 2-Ethoxy-4-formylphenyl 2-chloroacetate, a molecule whose precise physical properties are not yet extensively documented in the literature.

Molecular Structure and its Influence on Melting Point

The melting point of a compound is dictated by the strength of its crystal lattice, which is, in turn, governed by intermolecular forces. The structure of 2-Ethoxy-4-formylphenyl 2-chloroacetate, shown below, incorporates several functional groups that contribute to these forces:

  • Aromatic Ring: Provides a rigid scaffold and participates in π-π stacking interactions.

  • Ethoxy Group (-OCH₂CH₃): Adds to the molecular size and can engage in dipole-dipole interactions.

  • Formyl Group (-CHO): A polar group capable of strong dipole-dipole interactions.

  • Chloroacetate Ester (-O-C(=O)CH₂Cl): A key functional group with a significant dipole moment and the potential for halogen bonding.

The interplay of these groups determines the packing efficiency in the crystal lattice and the energy required to overcome these intermolecular forces.

Estimating the Melting Point Range: An Analysis of Analogous Structures

A key analogue is 2-Ethoxy-4-formylphenyl acetate (CAS 72207-94-4), which differs only by the absence of the chlorine atom on the acetate group. This compound is reported to be a white to almost white crystalline powder.[1][2]

CompoundCAS NumberMelting Point (°C)Source
2-Ethoxy-4-formylphenyl acetate72207-94-443.0 to 47.0[2][3]
2-Ethoxy-4-formylphenyl acetate72207-94-445[4]

Another relevant analogue is phenyl 2-chloroacetate (CAS 620-73-5), which shares the chloroacetate ester and phenyl ring.

CompoundCAS NumberMelting Point (°C)Source
Phenyl 2-chloroacetate620-73-544.5[5]

The introduction of a chlorine atom to the acetate moiety to form a chloroacetate is expected to have two primary effects on the melting point:

  • Increased Molecular Weight: The atomic weight of chlorine (35.45 amu) is significantly higher than that of a hydrogen atom (1.01 amu). This increase in mass generally leads to stronger van der Waals forces and a higher melting point.

  • Enhanced Dipole Moment: The electronegative chlorine atom introduces a stronger dipole moment in the chloroacetate group compared to the acetate group. This can lead to more organized crystal packing and stronger dipole-dipole interactions, further increasing the melting point.

Given that the melting point of 2-Ethoxy-4-formylphenyl acetate is in the range of 43-47°C, and phenyl chloroacetate has a melting point of 44.5°C[5], it is highly probable that the melting point of pure 2-Ethoxy-4-formylphenyl 2-chloroacetate will be slightly higher than this range. The increased polarity and molecular weight contributed by the chlorine atom should enhance the crystal lattice energy.

Predicted Melting Point Range for 2-Ethoxy-4-formylphenyl 2-chloroacetate: 48°C - 55°C

This predicted range serves as a well-reasoned hypothesis for experimental verification.

Synthesis and Purification: A Prerequisite for Accurate Measurement

A reliable melting point determination is contingent on the purity of the sample. The synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate would likely involve the esterification of 2-ethoxy-4-formylphenol (ethyl vanillin) with 2-chloroacetyl chloride or 2-chloroacetic anhydride.

Potential impurities arising from this synthesis could include:

  • Unreacted 2-ethoxy-4-formylphenol.

  • Hydrolysis products, such as 2-chloroacetic acid.

  • Side-products from reactions involving other functional groups.

Therefore, rigorous purification, typically through recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate), is imperative. The choice of solvent should be guided by the polarity of the compound and the impurities to be removed.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standard method for determining the melting point range of a purified solid sample using a digital melting point apparatus.

Materials and Equipment
  • Purified 2-Ethoxy-4-formylphenyl 2-chloroacetate

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the 2-Ethoxy-4-formylphenyl 2-chloroacetate sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm.

  • Apparatus Setup:

    • Set the starting temperature of the melting point apparatus to approximately 10°C below the expected melting point (e.g., 40°C based on our prediction).

    • Set the heating rate (ramp rate) to 1-2°C per minute. A slower ramp rate in the vicinity of the melting point yields a more accurate determination.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded values constitute the melting point range.

  • Confirmation:

    • For a highly pure sample, the melting point range should be narrow (typically ≤ 1°C).

    • It is good practice to perform the measurement in triplicate to ensure reproducibility.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Set Apparatus Parameters (Start Temp, Ramp Rate) prep3->meas1 meas2 Insert Sample meas1->meas2 meas3 Observe and Record (Onset and Completion) meas2->meas3 ana1 Determine Melting Point Range meas3->ana1 ana2 Assess Purity ana1->ana2

Caption: Experimental workflow for melting point determination.

Logical Framework for Purity Assessment

The melting point provides a direct, albeit qualitative, assessment of purity. The logical relationship between the observed melting point and the purity of the sample can be visualized as follows:

PurityLogic start Observe Melting Point Range is_narrow Is the range narrow (e.g., ≤ 1°C)? start->is_narrow is_in_expected Is it within the expected range? is_narrow->is_in_expected Yes impure Sample is Likely Impure is_narrow->impure No high_purity High Likelihood of Purity is_in_expected->high_purity Yes unexpected Unexpected Compound or Significant Impurity is_in_expected->unexpected No

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution of 2-Ethoxy-4-formylphenyl 2-chloroacetate

Introduction The nucleophilic substitution of α-halo esters, such as 2-Ethoxy-4-formylphenyl 2-chloroacetate, is a cornerstone reaction in organic synthesis, providing a versatile pathway to a wide array of functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nucleophilic substitution of α-halo esters, such as 2-Ethoxy-4-formylphenyl 2-chloroacetate, is a cornerstone reaction in organic synthesis, providing a versatile pathway to a wide array of functionalized molecules. This class of reactions is particularly significant in the pharmaceutical and fine chemical industries for the construction of complex intermediates.[1] The reactivity of the chloroacetate group makes it an excellent electrophile for reactions with a variety of nucleophiles.[2] This document provides a comprehensive guide to understanding and performing the nucleophilic substitution of 2-Ethoxy-4-formylphenyl 2-chloroacetate, detailing the underlying mechanistic principles, critical reaction parameters, and step-by-step protocols for researchers, scientists, and professionals in drug development.

The core of this transformation involves the displacement of the chloride, a good leaving group, by a nucleophile.[3][4] The reaction typically proceeds via an SN2 mechanism, which is influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.[5] The presence of the ethoxy and formyl groups on the phenyl ring can also modulate the reactivity of the ester.

Mechanistic Considerations

The primary mechanism for the nucleophilic substitution of 2-chloroacetates is the SN2 pathway.[5] This is a single-step process where the incoming nucleophile attacks the carbon atom bearing the leaving group (chloride) from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[4][5]

Key factors influencing the SN2 reaction are:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[3]

  • Leaving Group Ability: Chloride is a good leaving group, facilitating the substitution. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3]

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[6][7][8]

Potential Side Reactions

It is important to be aware of potential side reactions that can compete with the desired nucleophilic substitution:

  • Elimination (E2): If the nucleophile is also a strong base, an E2 elimination reaction can occur, especially at higher temperatures, to yield an alkene.[9][10]

  • Hydrolysis: In the presence of water or hydroxide, the ester can undergo hydrolysis to the corresponding carboxylic acid or carboxylate.[2][11]

  • Reactions involving the formyl group: The aldehyde functionality can potentially react with certain nucleophiles.

Reaction Parameters and Optimization

The successful execution of the nucleophilic substitution on 2-Ethoxy-4-formylphenyl 2-chloroacetate hinges on the careful selection and control of several key parameters.

Choice of Nucleophile

A wide range of nucleophiles can be employed in this reaction. The choice will be dictated by the desired final product. Common nucleophiles include:

Nucleophile TypeExampleProduct Class
Alcohols/PhenolsSodium ethoxide, Sodium phenoxideEthers
AminesAmmonia, Primary amines, Secondary aminesα-Amino esters
ThiolatesSodium thiophenoxideα-Thio esters
CarboxylatesSodium acetateAnhydrides
CyanideSodium cyanideα-Cyano esters
Solvent Selection

The choice of solvent is critical for an efficient SN2 reaction.[6][7] Polar aprotic solvents are generally preferred as they enhance the nucleophilicity of anionic nucleophiles.[8]

Solvent ClassExamplesRationale
Polar Aprotic (Preferred) Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileSolvate the cation, leaving the nucleophile more reactive.[6][8]
Polar Protic Water, Ethanol, MethanolCan solvate and deactivate the nucleophile through hydrogen bonding.[7][8] May be used if the nucleophile is neutral (e.g., ammonia).
Apolar Aprotic Toluene, Tetrahydrofuran (THF)Generally poor solvents for the ionic reagents often used in these reactions.[12]
Role of a Base

In many cases, particularly when using nucleophiles with an acidic proton (e.g., alcohols, phenols, thiols), a base is required to deprotonate the nucleophile and generate the more reactive conjugate base.

BaseStrengthTypical Use
Sodium Hydride (NaH)Strong, non-nucleophilicDeprotonation of alcohols and phenols.
Potassium Carbonate (K₂CO₃)ModerateOften used with phenols and in polar aprotic solvents.
Sodium Hydroxide (NaOH)StrongCan be used, but care must be taken to avoid ester hydrolysis.[10]
Triethylamine (Et₃N)Organic, moderateCan be used to scavenge acid byproducts.
Temperature Control

The reaction temperature can significantly influence the reaction rate and the product distribution.

  • Lower Temperatures: Generally favor substitution over elimination.

  • Higher Temperatures: Increase the reaction rate but may also promote side reactions like elimination.[9]

It is often advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and then gently heat if the reaction is sluggish.

Experimental Protocols

Herein, we provide a general protocol for the nucleophilic substitution of 2-Ethoxy-4-formylphenyl 2-chloroacetate. This should be adapted based on the specific nucleophile being used.

General Protocol for Nucleophilic Substitution with a Phenolic Nucleophile

This protocol details the reaction of 2-Ethoxy-4-formylphenyl 2-chloroacetate with a substituted phenol in the presence of a base to form an ether linkage, a reaction analogous to the Williamson ether synthesis.[5][13]

Materials and Reagents:

  • 2-Ethoxy-4-formylphenyl 2-chloroacetate

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add a suitable volume of dry acetone or DMF to dissolve the reagents.

  • Addition of Electrophile: To the stirred suspension, add 2-Ethoxy-4-formylphenyl 2-chloroacetate (1.0 - 1.2 eq) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add phenol and K₂CO₃ to flask B Add dry solvent (Acetone/DMF) A->B C Add 2-Ethoxy-4-formylphenyl 2-chloroacetate B->C D Heat and stir mixture C->D E Monitor by TLC D->E F Cool to room temperature E->F Reaction Complete G Filter inorganic salts F->G H Concentrate filtrate G->H I Dissolve in Ethyl Acetate H->I J Wash with water and brine I->J K Dry over MgSO₄ J->K L Filter and concentrate K->L M Purify by chromatography/recrystallization L->M

Caption: Experimental workflow for the nucleophilic substitution.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Chloroacetate esters are lachrymators and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The nucleophilic substitution of 2-Ethoxy-4-formylphenyl 2-chloroacetate is a robust and versatile reaction for the synthesis of a variety of valuable compounds. By carefully considering the choice of nucleophile, solvent, base, and temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved from [Link]

  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025, November 11). MDPI. Retrieved from [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress. Retrieved from [Link]

  • General reaction of a linker (2-chloroacetic acid) introduction to the phenol molecule. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Structural and Solvent Effects in SN Reactions. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent in Nucleophilic Substitution - SN2. (n.d.). Organic Chemistry. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution and Elimination Reaction. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Other Reactions of Phenol. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation. Retrieved from [Link]

  • Nucleophilic Acyl Substitution of Esters. (2013, December 16). YouTube. Retrieved from [Link]

  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. (n.d.). University of North Carolina at Charlotte. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from [Link]

  • Halogenoalkanes | Nucleophilic Substitution (with NH₃). (n.d.). Organic Chemistry Revision Sheets. Retrieved from [Link]

  • Substitution Reactions of Halogenoalkanes. (2025, June 20). Save My Exams. Retrieved from [Link]

  • elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. Retrieved from [Link]

  • Lecture for Lesson VI.11: Nucleophilic Acyl Substitution of Carboxylic Acids and Esters. (2020, December 2). YouTube. Retrieved from [Link]

  • 5-Ethoxy-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Ethoxy-4-formylphenyl 2-chloroacetate as a Versatile Building Block for Heterocyclic Synthesis

Introduction In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. The strategic design of molecular building blocks that offer multiple points for chemical elaboration is therefore of paramount importance.

This document introduces 2-Ethoxy-4-formylphenyl 2-chloroacetate , a trifunctional arene poised for significant utility in the construction of diverse heterocyclic systems. While this specific molecule is not extensively documented in current scientific literature, its constituent functional groups—an aromatic aldehyde (formyl group), an α-haloester (chloroacetate), and an electron-donating ethoxy substituent—suggest a rich and versatile reactivity profile. Based on well-established principles of organic synthesis, this guide will provide a comprehensive overview of a proposed synthesis for this building block and delineate its potential applications in the construction of medicinally relevant heterocyclic cores. The protocols and reaction schemes presented herein are based on analogous and well-documented chemical transformations, providing a solid foundation for researchers to explore the potential of this novel reagent.

Part 1: Synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate

The target building block can be envisioned to be synthesized from a suitable phenolic precursor. A plausible and efficient synthetic route would commence with the selective formylation of 2-ethoxyphenol, followed by esterification with a chloroacetyl moiety.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 2-ethoxyphenol.

Synthesis_Pathway 2-Ethoxyphenol 2-Ethoxyphenol Reimer-Tiemann_Reaction Reimer-Tiemann Reaction (CHCl3, NaOH) 2-Ethoxyphenol->Reimer-Tiemann_Reaction Step 1 2-Ethoxy-4-formylphenol 2-Ethoxy-4-formylphenol Reimer-Tiemann_Reaction->2-Ethoxy-4-formylphenol Esterification Esterification (Chloroacetyl chloride, Base) 2-Ethoxy-4-formylphenol->Esterification Step 2 Target_Molecule 2-Ethoxy-4-formylphenyl 2-chloroacetate Esterification->Target_Molecule

Caption: Proposed two-step synthesis of the target building block.

Experimental Protocol: Synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate

Step 1: Synthesis of 2-Ethoxy-4-formylphenol

This step can be achieved via a Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2-ethoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

  • Reagent Addition: Heat the solution to 60-70 °C. Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained.

  • Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until a pH of ~5-6 is reached. The product, 2-ethoxy-4-formylphenol, will precipitate out of the solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Ethoxy-4-formylphenyl 2-chloroacetate

The final step involves the esterification of the synthesized phenol with chloroacetyl chloride.

  • Reaction Setup: In a fume hood, dissolve 2-ethoxy-4-formylphenol (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise.

  • Reaction and Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting phenol is consumed.

  • Work-up and Purification: Quench the reaction by the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 2-Ethoxy-4-formylphenyl 2-chloroacetate.

Parameter Step 1: Formylation Step 2: Esterification
Key Reagents 2-Ethoxyphenol, Chloroform, NaOH2-Ethoxy-4-formylphenol, Chloroacetyl chloride, Triethylamine
Solvent WaterDichloromethane (DCM)
Temperature 60-70 °C0 °C to Room Temperature
Typical Yield 40-60%80-95%
Purification RecrystallizationColumn Chromatography

Part 2: Applications in Heterocyclic Synthesis

The unique combination of a reactive aldehyde and an α-haloester on a substituted phenyl ring makes 2-Ethoxy-4-formylphenyl 2-chloroacetate a powerful precursor for a variety of heterocyclic scaffolds. The following sections outline several potential synthetic applications.

Application 1: Synthesis of Substituted Pyridines via Hantzsch-type Reaction

The aldehyde functionality can readily participate in the Hantzsch pyridine synthesis, a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2][3]

Hantzsch_Pyridine_Synthesis Building_Block 2-Ethoxy-4-formylphenyl 2-chloroacetate Reagents 2x β-Ketoester Ammonium Acetate Building_Block->Reagents Hantzsch Reaction Dihydropyridine Dihydropyridine Intermediate Reagents->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine_Product Substituted Pyridine Oxidation->Pyridine_Product

Caption: Proposed Hantzsch pyridine synthesis workflow.

Protocol: Synthesis of a Pyridine Derivative

  • Reaction Mixture: In a round-bottom flask, combine 2-Ethoxy-4-formylphenyl 2-chloroacetate (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Oxidation: Upon completion, add an oxidizing agent (e.g., ceric ammonium nitrate or a catalytic amount of iodine) to the reaction mixture and continue to reflux for an additional 1-2 hours to facilitate aromatization to the pyridine ring.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The use of a β-ketoester and a nitrogen source like ammonium acetate are the defining components of the Hantzsch synthesis.[2][4]

  • The subsequent oxidation step is necessary to convert the initially formed dihydropyridine to the more stable aromatic pyridine ring.[1]

Application 2: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur.[5][6][7]

Protocol: Synthesis of a 2-Aminothiophene Derivative

  • Reaction Setup: To a solution of 2-Ethoxy-4-formylphenyl 2-chloroacetate (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate, 1.0 eq) in ethanol, add finely powdered elemental sulfur (1.1 eq).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with cold ethanol. Further purification can be done by recrystallization.

Causality of Experimental Choices:

  • The combination of a carbonyl compound, an active methylene nitrile, and sulfur is characteristic of the Gewald reaction.[6][8]

  • A base is required to catalyze the initial Knoevenagel condensation between the aldehyde and the α-cyanoester.[5][9]

Application 3: Synthesis of Benzofuran Derivatives

The presence of the ortho-formylphenyl ester moiety provides a direct pathway to benzofuran synthesis. The chloroacetate group can be utilized to introduce a side chain that can subsequently cyclize onto the formyl group.

Protocol: Synthesis of a Benzofuran Derivative

  • Reformatsky-type Reaction: Treat 2-Ethoxy-4-formylphenyl 2-chloroacetate with a zinc-copper couple or activated zinc in an aprotic solvent like THF. This will generate an organozinc intermediate from the chloroacetate moiety.

  • Intramolecular Cyclization: The in situ generated organozinc species can then undergo an intramolecular nucleophilic addition to the adjacent formyl group.

  • Dehydration: Subsequent acidic work-up will lead to dehydration, resulting in the formation of the benzofuran ring system.

Causality of Experimental Choices:

  • The use of activated zinc is crucial for the formation of the Reformatsky reagent from the α-haloester.

  • The intramolecular nature of the reaction is favored due to the proximity of the reacting functional groups.

  • Acid-catalyzed dehydration is a common final step in the formation of furans from the corresponding dihydro-dihydroxy precursors.[10][11]

Application 4: Synthesis of Quinolines via Friedländer Annulation

The formyl group can also be employed in the Friedländer synthesis of quinolines by reacting it with a ketone containing an α-methylene group in the presence of a base or acid catalyst.[12]

Protocol: Synthesis of a Quinoline Derivative

  • Reaction Mixture: Combine 2-Ethoxy-4-formylphenyl 2-chloroacetate (1.0 eq) and a ketone with an α-methylene group (e.g., acetone or acetophenone, 1.5 eq) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Causality of Experimental Choices:

  • The Friedländer synthesis relies on the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While the current building block is not an o-aminoaryl aldehyde, the principle of condensation with an α-methylene ketone to form a new six-membered ring is analogous. A subsequent amination step would be required to form the quinoline, or the reaction could be adapted to form a coumarin. For the purpose of this hypothetical application, we will consider the initial cyclization.

Part 3: Visualization of a Potential Drug Development Pathway

The diverse heterocyclic scaffolds accessible from 2-Ethoxy-4-formylphenyl 2-chloroacetate are prevalent in many classes of bioactive molecules. For instance, pyridine derivatives are known calcium channel blockers, while quinolines are the core of many anti-malarial and anti-cancer drugs. The chloroacetate handle can also be used for further derivatization to attach pharmacophores or linkers for PROTACs.

Drug_Development_Pathway cluster_synthesis Heterocyclic Synthesis Building_Block 2-Ethoxy-4-formylphenyl 2-chloroacetate Pyridine Pyridine Synthesis (Hantzsch) Building_Block->Pyridine Thiophene Thiophene Synthesis (Gewald) Building_Block->Thiophene Benzofuran Benzofuran Synthesis Building_Block->Benzofuran Quinoline Quinoline Synthesis (Friedländer) Building_Block->Quinoline Library Diverse Heterocyclic Library Pyridine->Library Thiophene->Library Benzofuran->Library Quinoline->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Method

Procedure for the Cyclization of 2-Ethoxy-4-formylphenyl 2-chloroacetate with Thiourea: A Detailed Guide to Synthesizing 2-Aminothiazole Derivatives

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive guide for the synthesis of a substituted 2-aminothiazole via the cyclization of 2-ethoxy-4-formylphenyl 2-chloroacetate wit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of a substituted 2-aminothiazole via the cyclization of 2-ethoxy-4-formylphenyl 2-chloroacetate with thiourea. This reaction proceeds through the well-established Hantzsch thiazole synthesis pathway, a cornerstone reaction in heterocyclic chemistry for creating the thiazole core.[1][2][3] 2-aminothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1][4] This guide offers a detailed, step-by-step protocol, an in-depth look at the reaction mechanism, critical safety precautions, and expert insights into potential experimental challenges. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing functionalized thiazole heterocycles.

Scientific Principle and Reaction Mechanism

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[3][5] In this specific application, 2-ethoxy-4-formylphenyl 2-chloroacetate serves as the α-halocarbonyl component, and thiourea provides the requisite thioamide functionality.

The reaction mechanism can be described in three primary stages:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the chloroacetate. This S-N2 reaction displaces the chloride ion, forming an isothiouronium salt intermediate.[5][6]

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester. This step forms a five-membered tetrahedral intermediate.

  • Dehydration and Aromatization: The tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water and the ethoxy group, to form the stable, aromatic 2-aminothiazole ring.[6] The aromaticity of the final thiazole product is a significant thermodynamic driving force for the reaction.[6]

Reaction Scheme

Caption: The Hantzsch mechanism for thiazole synthesis.

Materials and Safety

Equipment and Reagents
Item Purpose Notes
Reagents
2-Ethoxy-4-formylphenyl 2-chloroacetateStarting MaterialEnsure high purity.
ThioureaCo-reactantACS grade or higher.
Ethanol (Absolute)SolventAnhydrous is preferred.
Sodium Bicarbonate (NaHCO₃)NeutralizationSaturated aqueous solution.
Deionized WaterWashing/Workup
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent
Equipment
Round-bottom flask (100 mL)Reaction Vessel
Reflux CondenserPrevent solvent loss
Magnetic Stirrer and Stir BarHomogenization
Heating Mantle / Oil BathTemperature Control
Büchner Funnel and FlaskProduct Filtration
Standard GlasswareBeakers, graduated cylinders
pH paperMonitor neutralization
Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning any work. All operations should be performed inside a certified chemical fume hood.

  • Thiourea:

    • Hazards: Harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[7][8] It is toxic and can cause adverse effects through oral, inhalation, and skin exposure.[9] When heated to decomposition, it can emit highly toxic fumes of nitrogen and sulfur oxides.[9]

    • Handling: Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8] Avoid creating dust.[8] Wash hands thoroughly after handling.[7]

  • 2-Ethoxy-4-formylphenyl 2-chloroacetate:

    • As an α-chloro ester, it should be treated as a lachrymator and an irritant. Its reactivity is similar to other acylating agents like chloroacetyl chloride, which is corrosive, causes severe skin burns and eye damage, and reacts violently with water.[10][11][12]

    • Handling: Handle with extreme care in a fume hood. Wear chemical-resistant gloves and safety goggles.[10][13] Avoid contact with skin, eyes, and mucous membranes.[11]

  • Ethanol:

    • Hazards: Flammable liquid and vapor.

    • Handling: Keep away from open flames and heat sources. Ensure the reaction setup is properly clamped and secure.

Detailed Experimental Protocol

This protocol outlines the synthesis of the target 2-aminothiazole derivative from 10 mmol of the starting chloroacetate.

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxy-4-formylphenyl 2-chloroacetate (10.0 mmol, 1.0 eq).

  • Add thiourea (12.0 mmol, 1.2 eq). Rationale: A slight excess of thiourea is used to ensure the complete consumption of the limiting chloroacetate starting material, driving the reaction to completion.

  • Add 40 mL of absolute ethanol to the flask. This serves as the reaction solvent.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Step 2: Cyclization Reaction
  • Begin stirring the mixture to ensure all solids are well-suspended.

  • Gently heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

    • Expert Tip: The initial product formed is likely the hydrohalide salt of the aminothiazole, which may remain soluble in the ethanol.[6] The reaction is often complete when the starting chloroacetate spot disappears on TLC.

Step 3: Product Isolation and Workup
  • After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring. Causality: This step neutralizes the hydrohalide salt formed during the reaction, decreasing the product's solubility and causing it to precipitate out of the aqueous solution.[5][14] Continue adding the base until effervescence ceases and the pH is approximately 7-8.

  • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining inorganic salts and impurities.

  • Allow the product to air-dry on the filter paper or on a watch glass. For a completely dry product, it can be placed in a desiccator under vacuum.

Step 4: Purification (Optional)
  • The crude product is often of sufficient purity for many applications.[5]

  • If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reactants (Chloroacetate, Thiourea) in Ethanol B 2. Heat to Reflux (3-4 hours) A->B C 3. Cool to Room Temperature B->C D 4. Quench in Water & Neutralize with NaHCO₃ C->D E 5. Induce Precipitation (Ice Bath) D->E F 6. Isolate by Filtration (Büchner Funnel) E->F G 7. Wash Solid with Cold Water F->G H 8. Dry Product G->H

Sources

Application

Application Note: Preparation of Thiazole Derivatives from 2-Ethoxy-4-formylphenyl 2-chloroacetate

This Application Note is designed for research scientists and drug discovery professionals. It details the preparation of thiazole-functionalized derivatives using 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug discovery professionals. It details the preparation of thiazole-functionalized derivatives using 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-8) as a key electrophilic scaffold.

Executive Summary

2-Ethoxy-4-formylphenyl 2-chloroacetate is a bifunctional building block containing a reactive


-chloroester  and an aromatic aldehyde . While standard Hantzsch synthesis using 

-haloesters typically results in the cleavage of the ester linkage (releasing the phenol), this guide focuses on Scaffold Preservation Strategies .

We present protocols for synthesizing thiazole derivatives where the 2-ethoxy-4-formylphenyl moiety is retained. The primary methodology involves the nucleophilic substitution (alkylation) of the


-chloro moiety by thiazole-based nucleophiles (mercaptans or amines). A secondary protocol outlines the Hantzsch-type cyclization  for researchers specifically targeting the thiazolidinone core, noting the sacrificial nature of the aryl scaffold in that pathway.

Chemical Strategy & Mechanism[1][2][3]

The Electrophilic Challenge

The starting material presents two electrophilic sites:

  • The

    
    -Chloroester (
    
    
    
    -Cl):
    Highly reactive towards
    
    
    displacement.
  • The Aldehyde (

    
    =O):  Reactive towards condensation (amines) or oxidation/reduction.
    

To synthesize "thiazole derivatives" while retaining the valuable aryl core, we utilize the


-chloroester as a linker . The reaction is driven by the nucleophilicity of the thiazole precursor (e.g., 2-mercaptothiazole) attacking the methylene carbon.
Reaction Pathways[2][4]
  • Pathway A (Thioether Linkage): Reaction with 2-Mercaptothiazoles. This is the preferred route for high-yield "hybrid" molecule synthesis. Sulfur is a soft nucleophile and reacts rapidly with the

    
    -halide without disturbing the ester.
    
  • Pathway B (Amine Linkage): Reaction with 2-Aminothiazoles.[1][2] Requires careful control of basicity to prevent ester hydrolysis.

  • Pathway C (Cyclization/Cleavage): Reaction with Thiourea.[1][3][4] This classical Hantzsch-like pathway forms a 2-imino-4-thiazolidinone ring but typically cleaves the ester , releasing 2-ethoxy-4-formylphenol as a leaving group. This is included for completeness but flagged as "Scaffold-Sacrificing."

Mechanistic Flowchart (DOT Visualization)

ReactionPathways Start 2-Ethoxy-4-formylphenyl 2-chloroacetate InterA S-Alkylation Transition State Start->InterA + Base, Solvent InterC Tetrahedral Intermediate Start->InterC + Thiourea, Reflux Mercapto 2-Mercaptothiazole (Nucleophile) Mercapto->InterA ProdA Thiazolyl-Thioether Derivative (Scaffold Retained) InterA->ProdA SN2 Displacement Thiourea Thiourea (Nucleophile) Thiourea->InterC ProdC1 2-Imino-4-thiazolidinone InterC->ProdC1 Cyclization ProdC2 2-Ethoxy-4-formylphenol (Byproduct) InterC->ProdC2 Elimination

Caption: Figure 1. Divergent synthetic pathways. Pathway A preserves the aryl scaffold via alkylation. Pathway C forms a thiazolidinone ring but cleaves the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-4-formylphenyl 2-(thiazol-2-ylthio)acetate

Target: High-value thiazole-functionalized aryl esters. Mechanism:


 Alkylation.
Reagents & Materials
ReagentEquiv.[1][5][6][3][4][7][8][9][10][11][12]Role
2-Ethoxy-4-formylphenyl 2-chloroacetate 1.0Electrophile
2-Mercaptothiazole 1.1Nucleophile
Potassium Carbonate (

)
1.5Base (Acid Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Acetone (Anhydrous) SolventMedium
Step-by-Step Procedure
  • Activation: In a dry round-bottom flask, dissolve 1.0 equiv of 2-Mercaptothiazole in anhydrous Acetone (10 mL/mmol).

  • Deprotonation: Add 1.5 equiv of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.
    
  • Addition: Add 1.0 equiv of 2-Ethoxy-4-formylphenyl 2-chloroacetate followed by 0.1 equiv of KI.

    • Note: KI generates the transient

      
      -iodo species, accelerating the reaction significantly.
      
  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup:

    • Filter off the inorganic solids (

      
      , KCl).
      
    • Evaporate the solvent under reduced pressure.[7]

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the

    
     singlet (
    
    
    
    ppm) and appearance of
    
    
    (
    
    
    ppm, shifted). Retention of aldehyde proton (
    
    
    ppm).
Protocol B: Synthesis of 2-Ethoxy-4-formylphenyl 2-(thiazol-2-ylamino)acetate

Target: Aminothiazole-linked derivatives. Challenge: Amines are harder nucleophiles; risk of ester aminolysis (cleavage) exists.

Reagents & Materials
ReagentEquiv.[1][5][6][3][4][7][8][9][10][12]Role
2-Ethoxy-4-formylphenyl 2-chloroacetate 1.0Electrophile
2-Aminothiazole 1.2Nucleophile
N,N-Diisopropylethylamine (DIPEA) 1.5Non-nucleophilic Base
Acetonitrile (MeCN) SolventPolar Aprotic Medium
Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 equiv of 2-Ethoxy-4-formylphenyl 2-chloroacetate and 1.2 equiv of 2-Aminothiazole in dry Acetonitrile.

  • Base Addition: Add 1.5 equiv of DIPEA dropwise.

  • Heating: Heat the mixture to 60°C (Do not reflux vigorously to avoid ester cleavage). Stir for 8–12 hours.

  • Quench: Cool to RT and pour into ice-cold water.

  • Isolation:

    • If a precipitate forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with DCM, dry over

      
      , and concentrate.[13]
      
  • Purification: This product may require column chromatography (DCM:MeOH 95:5) to separate from unreacted aminothiazole.

Protocol C: Hantzsch-Type Cyclization (Scaffold Cleavage Route)

Target: 2-Imino-4-thiazolidinone (Pseudothiohydantoin). Warning: This reaction releases the 2-ethoxy-4-formylphenol moiety. Use this only if the goal is to study the leaving group ability or to synthesize the thiazolidinone ring using this specific ester as a precursor.

Procedure
  • Dissolve Thiourea (1.0 equiv) in Ethanol.

  • Add 2-Ethoxy-4-formylphenyl 2-chloroacetate (1.0 equiv).[10][14]

  • Reflux for 2–3 hours.

  • Observation: A white precipitate (Pseudothiohydantoin) typically forms.

  • Filtration: Filter the hot solution. The solid is the thiazolidinone derivative.

  • Filtrate Analysis: The filtrate contains 2-ethoxy-4-formylphenol (Ethyl Vanillin derivative).

Critical Technical Notes

  • Aldehyde Protection: If downstream chemistry involves harsh nucleophiles that might attack the aldehyde (CHO), consider protecting it as an acetal (using ethylene glycol/TsOH) before performing the alkylation with the thiazole.

  • Stability: The starting material is an ester of a phenol. It is susceptible to hydrolysis in strong aqueous base (NaOH/KOH). Always use mild bases (

    
    , DIPEA) in organic solvents.
    
  • Safety:

    
    -Haloesters are potent alkylating agents and lachrymators. Handle in a fume hood. Thiazoles can be sensitizers.
    

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft.

    
    -halocarbonyls. 
    
  • Reactivity of

    
    -Haloesters:  BenchChem Application Notes. Hantzsch Thiazole Synthesis for the Preparation of N-Heterocycles. (Detailed protocols on chloroacetate reactivity). 
    
  • Pseudothiohydantoin Formation: Organic Syntheses, Coll. Vol. 3, p.751 (1955). Preparation of Pseudothiohydantoin from Ethyl Chloroacetate and Thiourea. (Demonstrates the ester cleavage mechanism).

  • Thiazole Functionalization:Journal of Heterocyclic Chemistry.
  • Starting Material Data: Bide Pharmatech. Product Data Sheet: 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS 247225-91-8).[10][14][15][16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-4-formylphenyl 2-chloroacetate

Executive Summary You are encountering difficulty removing unreacted Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) from your target product, 2-Ethoxy-4-formylphenyl 2-chloroacetate . This is a common challenge in ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulty removing unreacted Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) from your target product, 2-Ethoxy-4-formylphenyl 2-chloroacetate .

This is a common challenge in esterification reactions involving phenols.[1] The difficulty arises from balancing the acidity of the phenol (implying base extraction) against the lability of the chloroacetate ester (implying base sensitivity).[1] Chloroacetate esters are significantly more susceptible to hydrolysis than standard acetates due to the electron-withdrawing chlorine atom.

This guide provides a validated, non-destructive purification protocol prioritizing product stability while ensuring <0.1% residual starting material.

Part 1: Diagnostic & Detection

Before initiating purification, confirm the impurity profile.[1]

Q: How do I rapidly distinguish between the product and the impurity without running an NMR?

A: Use Thin Layer Chromatography (TLC) and the Ferric Chloride Test. [1]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: 30% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1]

    • Expected Rf Values:

      • Product (Ester): ~0.6–0.7 (Less polar).[1]

      • Impurity (Ethyl Vanillin): ~0.3–0.4 (More polar due to free -OH).[1]

  • Ferric Chloride (FeCl₃) Spot Test:

    • Dissolve a small amount of crude solid in ethanol.[1]

    • Add 1 drop of 1% aqueous FeCl₃.[1]

    • Result: A distinct violet/purple color indicates the presence of phenolic hydroxyl groups (unreacted Ethyl Vanillin).[1] The pure ester product will remain yellow/orange (color of the reagent).[1]

Part 2: Primary Purification Protocol (Biphasic Extraction)

Core Directive: Use Cold Sodium Bicarbonate (NaHCO₃) .[1] Do NOT use Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃), as these will hydrolyze your chloroacetate product.[1]

The Chemical Logic
  • Ethyl Vanillin pKa: ~7.4 [1].[1][2]

  • Saturated NaHCO₃ pH: ~8.3.[1]

  • Mechanism: At pH 8.3, the ratio of ionized phenolate to neutral phenol is approximately 8:[1]1. Three consecutive washes will theoretically remove >99% of the ethyl vanillin into the aqueous layer without subjecting the sensitive ester to the high pH (>11) that causes rapid hydrolysis.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate . Use approx. 10 mL solvent per gram of crude.[1]

  • Thermal Control: Cool the organic solution to 0–5°C in an ice bath. Critical: Lowering temperature reduces the rate of ester hydrolysis.[1]

  • Extraction (The "3x" Rule):

    • Wash the organic layer 3 times with cold saturated aqueous NaHCO₃.[1]

    • Technique: Shake gently to avoid emulsions; vent frequently. Keep contact time under 2 minutes per wash.[1]

  • Rinse: Wash the organic layer once with cold Brine (Saturated NaCl) to remove residual base and dry the organic phase.[1]

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter and evaporate solvent under reduced pressure (keep bath <35°C).

Part 3: Secondary Purification (Recrystallization)

If the extraction does not yield >98% purity, use recrystallization.[1]

Q: What solvent system balances yield and purity?

A: Ethanol/Water or Ethyl Acetate/Heptane. [1]

  • Method A (Ethanol/Water):

    • Dissolve crude solid in minimal boiling Ethanol (95%).[1]

    • Remove from heat.[1] Add warm water dropwise until slight turbidity persists.

    • Add 1 drop of Ethanol to clear the solution.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Why: Ethyl vanillin is highly soluble in ethanol even when cold; the ester is less soluble and will crystallize out.[1]

Part 4: Visual Workflow (Process Logic)

The following diagram illustrates the decision matrix for purification.

PurificationWorkflow Figure 1: Decision matrix for removing ethyl vanillin while preserving the labile chloroacetate ester. Start Crude Reaction Mixture (Product + Ethyl Vanillin) TLC Diagnostic: TLC & FeCl3 Test Start->TLC Extract Protocol 1: Extraction Solvent: DCM Wash: Cold NaHCO3 (3x) TLC->Extract Phenol Detected Check Purity Check (TLC) Extract->Check Pure Final Product (Dry & Store Desiccated) Check->Pure No Phenol Recryst Protocol 2: Recrystallization (EtOH/Water) Check->Recryst Trace Phenol Recryst->Pure

[1]

Part 5: Troubleshooting & FAQs

Q: I used 1M NaOH for the wash and my product yield dropped by 50%. What happened? A: You hydrolyzed the ester.[1][3] Chloroacetate esters are "activated" esters.[1] The electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic. Strong bases like NaOH (pH 14) attack this carbonyl rapidly, cleaving the ester back to Ethyl Vanillin and Chloroacetic acid.[1] Always use weak bases (NaHCO₃) and cold temperatures. [1]

Q: After NaHCO₃ washes, I still see a faint spot of Ethyl Vanillin on TLC. A: This is due to the equilibrium at pH 8.3.[1]

  • Fix: Perform one additional wash with 0.1 M Cold Potassium Carbonate (K₂CO₃) .[1] This provides a slightly higher pH (~10.[1]5) than bicarbonate.[1] Do this very quickly (contact time <30 seconds) at 0°C to strip the remaining phenol without hydrolyzing the ester.

Q: Can I use column chromatography instead? A: Yes, but it is often unnecessary.[1] If you must:

  • Stationary Phase: Silica Gel.[1]

  • Eluent: Gradient of 0% -> 20% Ethyl Acetate in Hexanes.[1]

  • Order of Elution: The Product (Ester) will elute first (High Rf). Ethyl Vanillin will elute later (Low Rf).[1]

Q: Is the product light sensitive? A: Yes. Benzaldehyde derivatives can oxidize to benzoic acids, and chloroacetates can degrade.[1] Store the purified solid in an amber vial, under Nitrogen/Argon, at -20°C.

Part 6: Summary of Quantitative Data

ParameterEthyl Vanillin (Impurity)Product (Ester)Implication for Purification
Functional Group Phenol (-OH)Chloroacetate Ester (-OCOCH₂Cl)Phenol is acidic; Ester is base-labile.
pKa 7.40 [1]N/A (Neutral)Allows separation at pH 8.0–8.[1]5.
TLC Polarity (Rf) Low (0.3)High (0.[1][4]7)Separable by Silica Chromatography.[1]
Base Stability Stable (forms salt)Unstable (Hydrolyzes)Avoid NaOH. Use Cold NaHCO₃.[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][2][5][6] PubChem Compound Summary for CID 8467, Ethyl Vanillin. Retrieved from [Link][1]

  • ResearchGate. (2015).[1][5] Stability of ester and carbamate containing compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 2-Ethoxy-4-formylphenyl 2-chloroacetate

Executive Summary: The "Lability Trap" 2-Ethoxy-4-formylphenyl 2-chloroacetate is not a standard organic ester. It is the chloroacetate ester of Ethyl Vanillin . Unlike robust alkyl acetates (e.g., Ethyl Acetate), this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lability Trap"

2-Ethoxy-4-formylphenyl 2-chloroacetate is not a standard organic ester. It is the chloroacetate ester of Ethyl Vanillin . Unlike robust alkyl acetates (e.g., Ethyl Acetate), this molecule contains a "labile ester" linkage designed for high reactivity.

The electron-withdrawing chlorine atom on the acetate group (


-position) significantly increases the electrophilicity of the carbonyl carbon. This makes the compound 100–1000x more susceptible to hydrolysis  than its non-chlorinated analogs.

The Critical Failure Mode: Hydrolysis is autocatalytic . The breakdown produces Chloroacetic Acid (


 2.86), a strong organic acid that lowers the pH of your sample, further catalyzing the degradation of the remaining ester. Once hydrolysis begins, it accelerates exponentially.

Module 1: The Mechanism of Failure

Understanding why the compound fails is the first step to prevention. The following diagram illustrates the degradation pathway triggered by trace moisture.

HydrolysisPathway Compound 2-Ethoxy-4-formylphenyl 2-chloroacetate (Intact Reagent) Transition Tetrahedral Intermediate Compound->Transition Nucleophilic Attack Water Trace H₂O (Atmospheric/Solvent) Water->Transition EthylVanillin Ethyl Vanillin (Precipitate/Solid) Transition->EthylVanillin Collapse ClAcOH Chloroacetic Acid (Corrosive Liquid) Transition->ClAcOH Leaving Group ClAcOH->Compound Autocatalysis (Acid Catalyzed)

Figure 1: The Autocatalytic Hydrolysis Loop. Note the red dotted line indicating how the byproduct (Chloroacetic Acid) accelerates the destruction of the remaining reagent.

Module 2: The "Dry Chain" Protocol

To ensure integrity, you must maintain a "Dry Chain" from storage to reaction.

Storage Requirements
ParameterSpecificationReason
Temperature -20°C (Long-term)Slows thermodynamic hydrolysis rate.
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric moisture ingress.
Container Amber glass with PTFE-lined capProtects from light; PTFE prevents leaching/corrosion from trace acid.
Desiccant P₂O₅ or Activated Sieves in secondary containerScavenges ambient humidity in the freezer.
Solvent Compatibility Guide

Rule of Thumb: If the solvent contains "protic" hydrogens or trace water, the compound will degrade.

Solvent ClassCompatibilityNotes
Alcohols (MeOH, EtOH) FORBIDDEN Causes Transesterification . You will generate Methyl Chloroacetate and free Ethyl Vanillin immediately.
Water / Aqueous Buffers FORBIDDEN Immediate hydrolysis.
DMSO (Wet) HIGH RISK DMSO is hygroscopic. Use only anhydrous, "septum-sealed" DMSO.
Dichloromethane (DCM) EXCELLENT Preferred solvent. Must be dried over CaH₂ or sieves.
THF / Dioxane GOOD Must be distilled or free of peroxides/water.
Handling Workflow (DOT Diagram)

Follow this decision tree for handling the reagent during synthesis.

HandlingWorkflow Start Remove from Freezer (-20°C) Equilibrate Warm to Room Temp (Inside Desiccator) Start->Equilibrate Condensation Did you open cold? Equilibrate->Condensation Open Open under N₂ Flow Weigh Rapid Weighing (< 30 seconds) Open->Weigh Dissolve Dissolve in Anhydrous Solvent (DCM/THF) Weigh->Dissolve Use Add to Reaction Immediately Dissolve->Use Condensation->Open No (Warm) Fail Condensation forms -> Hydrolysis Condensation->Fail Yes (Cold)

Figure 2: The "Dry Chain" Workflow. Critical Control Point: Never open the cold bottle before it reaches room temperature to prevent condensation.

Module 3: Troubleshooting & FAQs

Q1: The solid has turned into a "slush" or sticky gum. Can I purify it?

Diagnosis: Severe Hydrolysis. The "slush" is likely a mixture of Chloroacetic Acid (melting point ~63°C, but hygroscopic and lowers mixture MP) and Ethyl Vanillin .

  • Action: Discard. Purification is difficult because the free acid will catalyze further degradation during recrystallization or column chromatography.

  • Prevention: Ensure the bottle is warmed to room temperature before breaking the seal to prevent condensation.

Q2: Can I wash the reaction mixture with water to remove impurities?

Answer: Only if the reaction is complete . If you are trying to wash unreacted starting material: NO .

  • Water wash will hydrolyze the remaining starting material into Ethyl Vanillin.

  • Alternative: If you must remove salts, use a rapid cold brine wash or filter through a celite/anhydrous MgSO₄ pad using dry DCM.

Q3: I see a new spot on TLC that stains strongly with DNPH (2,4-Dinitrophenylhydrazine).

Diagnosis: Free Aldehyde detection.

  • The starting material (Ester) has an aldehyde, so it will stain.

  • However, if you see two aldehyde spots, the lower Rf spot is likely Ethyl Vanillin (the hydrolysis product), which is more polar due to the free phenol.

Q4: Can I use Methanol as a solvent for NMR?

Answer: NO. Methanol will attack the activated chloroacetate ester (Transesterification).

  • Result: The NMR spectrum will show peaks for Methyl Chloroacetate and free Ethyl Vanillin, leading you to falsely believe the sample was degraded before analysis.

  • Solution: Use CDCl₃ (Chloroform-d) or DMSO-d6 (from a fresh ampule).

Module 4: Analytical Quality Control

How to verify the integrity of your batch before use.

1H NMR Markers (in CDCl₃)
ProtonChemical Shift (

)
Diagnostic Change
Aldehyde (-CHO) ~9.9 ppm (Singlet)Remains, but may shift slightly if hydrolyzed.
Chloroacetate (-CH₂Cl) 4.3 – 4.4 ppm (Singlet) CRITICAL MARKER. If this peak disappears or splits, the ester is gone.
Phenolic -OH ~6.0 – 6.5 ppm (Broad)ABSENT in pure product. PRESENT if hydrolyzed (Ethyl Vanillin).
Visual Inspection
  • Pass: White to off-white crystalline powder.[1]

  • Fail: Yellow discoloration (oxidation of phenol), clumping, or acidic vinegar-like odor (release of chloroacetic acid).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing the lability of chloroacetate esters vs.
  • Kanerva, L. T., & Euranto, E. K. (1982).[2] Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures. Journal of the American Chemical Society, 104(20), 5419-5421. Link (Demonstrates the kinetic instability of chlorinated esters).

  • Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents. AL-134. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of base/acid catalyzed ester hydrolysis and inductive effects of alpha-halogens).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Distinguishing Ester vs. Aldehyde Carbonyl Peaks in IR Spectroscopy

Executive Summary: The Ambiguity of the Carbonyl In drug development and organic synthesis, the carbonyl group ( ) is a ubiquitous pharmacophore. However, relying solely on the carbonyl stretching frequency ( ) to distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambiguity of the Carbonyl

In drug development and organic synthesis, the carbonyl group (


) is a ubiquitous pharmacophore. However, relying solely on the carbonyl stretching frequency (

) to distinguish between esters and aldehydes is a common analytical pitfall.

While textbook values suggest distinct ranges—


 for saturated esters and 

for saturated aldehydes—these bands frequently overlap due to solvent effects, conjugation, and ring strain. A conjugated ester may absorb at

, perfectly mimicking a saturated aldehyde.

The Solution: Accurate identification requires a multi-region analysis . You must look beyond the carbonyl peak to the "diagnostic" regions: the Fermi Resonance doublet (


) for aldehydes and the C-O Fingerprint  (

) for esters.

Mechanistic Distinction: Why They Differ

To interpret the spectra correctly, one must understand the vibrational physics driving the peak locations.

The Aldehyde "Smoking Gun": Fermi Resonance

The definitive identifier for an aldehyde is not the carbonyl, but the C-H stretch of the formyl group. This vibration couples with the first overtone of the C-H bending vibration (


).[1][2]
  • Phenomenon: Fermi Resonance.[1][2]

  • Result: The fundamental C-H stretch splits into two distinct bands (a doublet).[1][3]

  • Frequencies:

    • High Frequency (

      
      ): 
      
      
      
      (Often obscured by alkyl
      
      
      C-H stretches).
    • Low Frequency (

      
      ): 
      
      
      
      (Usually clear and diagnostic).

Expert Insight: If you see a sharp, medium-intensity peak at


 alongside a carbonyl, it is almost certainly an aldehyde.[4]
The Ester "Fingerprint": The C-O Stretch

Esters possess a C-O single bond that aldehydes lack. Due to the dipole moment and the heavy oxygen atoms, this vibration is intense.[5]

  • Vibration: Asymmetric coupled C-O-C stretch.[5]

  • Result: Two strong bands in the fingerprint region.

  • Frequencies:

    • Acyl-Oxygen (

      
      ): 
      
      
      
      .
    • Alkyl-Oxygen (

      
      ): 
      
      
      
      .[6]

Comparative Data Analysis

The following table summarizes the diagnostic frequencies for distinguishing these functional groups in non-conjugated, aliphatic systems.

FeatureAldehyde (R-CHO)Ester (R-COOR')Notes

Stretch


High overlap risk. Conjugation lowers

by

.
Diagnostic 1

(Sharp)
AbsentLower band of Fermi doublet. The most reliable indicator.
Diagnostic 2

(Shoulder)
AbsentOften buried under alkyl C-H (

).
Diagnostic 3 Weak/Absent in


(Strong)
Esters show 2 strong bands here (C-O stretches).[5]

Analytical Workflow (Decision Tree)

The following diagram outlines the logical flow for determining the functional group based on spectral data.

IR_Analysis_Flow Start Start: Identify C=O Peak (1700-1760 cm⁻¹) Check_Fermi Check 2700-2850 cm⁻¹ Region Start->Check_Fermi Has_Doublet Peaks at ~2720 & ~2820 cm⁻¹? Check_Fermi->Has_Doublet Check_Fingerprint Check 1000-1300 cm⁻¹ Region Has_Doublet->Check_Fingerprint No / Unclear Result_Aldehyde Conclusion: ALDEHYDE (Confirmed by Fermi Resonance) Has_Doublet->Result_Aldehyde Yes (Distinct 2720 peak) Has_CO_Bands Strong Bands (C-O)? Check_Fingerprint->Has_CO_Bands Result_Ester Conclusion: ESTER (Confirmed by C-O Stretches) Has_CO_Bands->Result_Ester Yes (Strong) Result_Ketone Conclusion: KETONE (No Fermi, No C-O) Has_CO_Bands->Result_Ketone No (Weak/Absent)

Figure 1: Logical decision tree for distinguishing carbonyl-containing functional groups using IR spectroscopy.

Experimental Protocol: Reaction Monitoring

A common application in drug synthesis is the partial reduction of an ester to an aldehyde using DIBAL-H (Diisobutylaluminum hydride). IR is an excellent tool for monitoring this reaction because the conversion involves the loss of the C-O bond and the formation of the C-H formyl bond.

Case Study: DIBAL Reduction of Methyl Benzoate

Objective: Monitor conversion of Methyl Benzoate (Ester)


 Benzaldehyde (Aldehyde).
Methodology

Equipment: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Sampling: Neat oil/film.

Step-by-Step Protocol:

  • Baseline (T=0): Acquire the spectrum of the starting ester.

    • Verify: Strong

      
       at 
      
      
      
      (conjugated) and strong
      
      
      bands at
      
      
      and
      
      
      .
    • Verify: Absence of peaks at

      
      .[7]
      
  • Reaction Aliquot: At

    
     (post-quenching of aliquot), spot the organic layer onto the ATR crystal.
    
    • Note: The solvent (e.g., Toluene/DCM) must be evaporated to avoid masking the fingerprint region.

  • Endpoint Determination:

    • Disappearance: The strong C-O bands (

      
      ) will diminish.
      
    • Appearance: The diagnostic Fermi doublet at

      
       will grow.
      
    • Shift: The

      
       peak may shift slightly (e.g., 
      
      
      
      ), but this is less reliable than the Fermi doublet.
Workup Tip (Self-Validating Step)

DIBAL reductions often form aluminum emulsions that make isolation difficult.

  • Protocol: Quench with Rochelle's Salt (Potassium sodium tartrate) solution.[8] Stir until two clear layers form.

  • Why? This complexes the aluminum, ensuring the organic layer used for IR analysis is free of metal salts that could scatter light and distort the baseline.

Reaction Pathway Diagram

DIBAL_Monitoring Ester Starting Material: ESTER (Methyl Benzoate) Key Peaks: 1. C=O (~1720) 2. C-O (1270, Strong) Reaction Reaction: DIBAL-H, -78°C Ester->Reaction Intermediate Tetrahedral Intermediate (Stable at Low Temp) Reaction->Intermediate Hydride Attack Aldehyde Product: ALDEHYDE (Benzaldehyde) Key Peaks: 1. C=O (~1700) 2. Fermi Doublet (2720, 2820) 3. LOSS of C-O bands Intermediate->Aldehyde Hydrolysis (Workup)

Figure 2: Spectral evolution during the DIBAL reduction of an ester to an aldehyde.[8] The critical change is the loss of C-O bands and appearance of the Fermi doublet.

Common Pitfalls & Troubleshooting

  • Solvent Interference: If running in solution (e.g.,

    
    ), the solvent peaks can mask the fingerprint region. Recommendation:  Always evaporate a small aliquot to a neat film on the ATR crystal for definitive identification.
    
  • Lactones (Cyclic Esters): Ring strain shifts the carbonyl of lactones to higher frequencies (

    
     for 
    
    
    
    -butyrolactone). Do not confuse this high-frequency shift with an anhydride. The presence of C-O stretches confirms it is a lactone, not a cyclic ketone.
  • Over-Reduction: If the DIBAL reaction warms up, the aldehyde reduces to a primary alcohol.[9]

    • IR Sign: Appearance of a broad O-H stretch at

      
       and loss of the carbonyl peak entirely.
      

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard text for Fermi resonance mechanism).
  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Link

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Link

  • Spectroscopy Online. (2020). The C=O[2][4][5][6][8][9][10][11] Bond, Part II: Aldehydes. Link

  • OrgChemBoulder. (n.d.). IR Spectroscopy Tutorial: Esters. Link

Sources

Comparative

Technical Comparison: MS Characterization of 2-Ethoxy-4-formylphenyl 2-chloroacetate vs. Non-Halogenated Analogs

Executive Summary In the structural elucidation of phenolic aldehydes, derivatization is a critical strategy to enhance volatility and introduce mass spectral tags. This guide compares the mass spectrometry (MS) performa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of phenolic aldehydes, derivatization is a critical strategy to enhance volatility and introduce mass spectral tags. This guide compares the mass spectrometry (MS) performance of 2-Ethoxy-4-formylphenyl 2-chloroacetate (Target) against its parent compound (Ethyl Vanillin ) and its non-halogenated analog (2-Ethoxy-4-formylphenyl acetate ).

While the parent compound allows for direct analysis, the chloroacetate derivative offers superior isotopic confirmation capabilities due to the unique


Cl/

Cl signature, significantly reducing false positives in complex biological matrices.

Chemical Profile & Structural Basis

The target molecule is a derivative of ethyl vanillin where the phenolic hydroxyl group is esterified with chloroacetic acid.

FeatureTarget: Chloroacetate Derivative Comparator A: Ethyl Vanillin (Parent) Comparator B: Acetate Derivative
Formula C

H

ClO

C

H

O

C

H

O

Exact Mass 242.03 g/mol (

Cl)
166.06 g/mol 208.07 g/mol
Key Substituent -O-CO-CH

Cl
-OH-O-CO-CH

Isotopic Tag Yes (3:1 M/M+2) NoNo
Derivatization Utility High Specificity (Halogen Tag)N/AGeneral Volatility

Comparative Fragmentation Analysis

Molecular Ion Stability & Isotopic Pattern

The most distinct performance advantage of the chloroacetate derivative is the isotopic cluster at the molecular ion level.

  • Ethyl Vanillin (Parent): Displays a single dominant molecular ion at m/z 166 . In complex background noise, this can be easily obscured by co-eluting matrix components.

  • Chloroacetate Derivative: Exhibits a characteristic M+ (242) and [M+2]+ (244) doublet with a 3:1 intensity ratio . This "chlorine signature" acts as a self-validating filter—if the ratio is absent, the peak is a false positive.

Primary Fragmentation Pathways (EI-MS)

Under Electron Ionization (70 eV), the fragmentation is driven by the stability of the aromatic core and the lability of the ester bond.

Pathway A: Ester Cleavage (Diagnostic)
  • Target: The bond between the phenoxy oxygen and the carbonyl carbon is prone to cleavage. The loss of the chloroacetyl group often involves a hydrogen rearrangement (McLafferty-like) or direct radical loss.

    • Key Transition: m/z 242

      
       m/z 166 (Regeneration of Ethyl Vanillin radical cation).
      
    • Neutral Loss: 76 Da (C

      
      H
      
      
      
      ClO) or sequential loss of CH
      
      
      Cl (49 Da) and CO (28 Da).
Pathway B: Ethoxy Group Degradation
  • All Compounds: The ethoxy group at position 2 is characteristic of the ethyl vanillin backbone.

    • Mechanism:[1][2] Loss of ethylene (C

      
      H
      
      
      
      , 28 Da) via a four-membered transition state.
    • Observation: Shifts m/z 166

      
       m/z 138 (or m/z 137 if radical loss).
      
Performance Data Table (Reference Values)

The following table contrasts the theoretical fragmentation ions used for Single Ion Monitoring (SIM) method development.

Fragment TypeChloroacetate (Target) Acetate (Analog) Ethyl Vanillin (Parent) Interpretation
Molecular Ion (M+) 242 / 244 (3:1)208166Target provides unique isotopic confirmation.
Base Peak 166166137/138All derivatives tend to revert to the stable phenolic core.

-Cleavage
193 (Loss of -CH

Cl)
166 (Loss of -COCH

)
165 (H-loss)The -CH

Cl loss (49 Da) is specific to the target.
Secondary Ion 137 / 138137 / 138109Loss of CO and Ethylene from the core.

Visualization: Fragmentation Pathway[1][2][3]

The following diagram illustrates the specific decay of 2-Ethoxy-4-formylphenyl 2-chloroacetate under EI conditions.

G cluster_legend Legend M_Ion Molecular Ion [M]+ m/z 242 (35Cl) / 244 (37Cl) (2-Ethoxy-4-formylphenyl 2-chloroacetate) Inter_1 Fragment A m/z 193 (Loss of -CH2Cl) M_Ion->Inter_1 - CH2Cl (49 Da) Core_Ion Base Peak / Core m/z 166 (Ethyl Vanillin Radical Cation) M_Ion->Core_Ion - C2H2ClO (Ketene loss) Inter_1->Core_Ion - CO Sec_Frag Secondary Fragment m/z 138 (Loss of Ethylene -C2H4) Core_Ion->Sec_Frag - C2H4 (Ethoxy cleavage) Tert_Frag Terminal Fragment m/z 109 (Loss of CO) Sec_Frag->Tert_Frag - CHO / CO key1 Target Specific key2 Common Core

Figure 1: Proposed EI-MS fragmentation pathway showing the loss of the chloroacetyl tag and subsequent degradation of the ethyl vanillin core.

Experimental Protocol

To replicate these results or synthesize the standard for validation, follow this self-validating protocol.

Synthesis (Micro-Scale Derivatization)
  • Reagents: Ethyl Vanillin (10 mg), Chloroacetic anhydride (20 mg), Pyridine (50

    
    L).
    
  • Procedure:

    • Dissolve Ethyl Vanillin in 1 mL dry Dichloromethane (DCM).

    • Add Pyridine (catalyst/base) and Chloroacetic anhydride.

    • Incubate at 60°C for 30 minutes.

    • Validation Step: The solution should turn from clear to slightly yellow.

    • Evaporate solvent under N

      
       stream and reconstitute in Ethyl Acetate.
      
GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40–350.

Conclusion

For researchers requiring high-confidence identification of ethyl vanillin derivatives, 2-Ethoxy-4-formylphenyl 2-chloroacetate outperforms the non-halogenated acetate. While the acetate improves volatility, the chloroacetate provides a definitive isotopic fingerprint (m/z 242/244) that distinguishes the analyte from matrix interferences, making it the superior choice for targeted metabolomics and complex mixture analysis.

References

  • NIST Mass Spectrometry Data Center. 2-Methoxy-4-chloro-phenol (Analogous Fragmentation Rules). National Institute of Standards and Technology.[4] Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and ortho-effects).
  • Song, X., et al. (2023).[5] "Identification of ethyl vanillin in strawberry using a targeted metabolomics strategy." Food Chemistry: X, 20, 100944.[5] (Provides baseline fragmentation for the Ethyl Vanillin core). Link[5]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. (General principles of ester and ether cleavage). Link

Sources

Validation

HPLC Analysis Guide: Ethyl Vanillin vs. Ethyl Vanillin Chloroacetate Derivative

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for separating Ethyl Vanillin (EV) from its esterified product, Ethyl Vanillin Chloroacetate (EV-CA). Core Verdict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for separating Ethyl Vanillin (EV) from its esterified product, Ethyl Vanillin Chloroacetate (EV-CA).

Core Verdict:

  • Retention Time Behavior: Ethyl Vanillin Chloroacetate (EV-CA) exhibits a significantly longer retention time than Ethyl Vanillin (EV) on Reversed-Phase (C18) columns.

  • Separation Mechanism: The derivatization masks the phenolic hydroxyl group, eliminating its hydrogen-bond donor capability and increasing the molecule's hydrophobicity.

  • Critical Control Point: The chloroacetate ester is susceptible to hydrolysis in neutral or alkaline aqueous environments.[1] Acidic mobile phases (pH 2.0–3.0) are mandatory to ensure on-column stability.

Chemical Basis of Separation

Understanding the molecular interaction with the stationary phase is essential for method development.

FeatureEthyl Vanillin (Substrate)Chloroacetate Derivative (Product)
Structure 3-ethoxy-4-hydroxybenzaldehyde3-ethoxy-4-(2-chloroacetoxy)benzaldehyde
Functional Group Phenolic Hydroxyl (-OH)Chloroacetate Ester (-OCOCH₂Cl)
Polarity High (H-bond donor & acceptor)Low (H-bond acceptor only; Lipophilic)
Interaction w/ C18 Weak hydrophobic interaction; elutes early.Strong hydrophobic interaction; elutes late.
Predicted Shift Baseline (

)

Reaction & Separation Logic

The following diagram illustrates the synthesis pathway and the chromatographic logic dictating the separation order.

G EV Ethyl Vanillin (Polar Phenol) Reaction Esterification (Base Catalyzed) EV->Reaction C18 C18 Stationary Phase (Hydrophobic) EV->C18 Weak Interaction (Fast Elution) Reagent Chloroacetyl Chloride Reagent->Reaction Product EV-Chloroacetate (Lipophilic Ester) Reaction->Product -OH capped Product->C18 Strong Interaction (Slow Elution)

Figure 1: Reaction scheme and comparative interaction with C18 stationary phase.

Experimental Protocol

This protocol is designed for reaction monitoring (determining completion of synthesis) and purity assessment .

A. Chromatographic Conditions[2][3]
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18 (Octadecylsilyl), 4.6 × 150 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).

  • Wavelength: 280 nm (Aromatic ring absorption, common to both species).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH is critical).

    • Solvent B: Acetonitrile (ACN).[3]

  • Elution Mode: Isocratic or Gradient (See Table below).

Recommended Gradient Profile:

Time (min) % Solvent A (Acidic Water) % Solvent B (ACN) Phase Description
0.0 70 30 Initial equilibration
8.0 20 80 Elution of hydrophobic ester
10.0 20 80 Wash
10.1 70 30 Re-equilibration

| 15.0 | 70 | 30 | Ready for next injection |

B. Sample Preparation (Self-Validating Step)
  • Solvent: Dissolve samples in Acetonitrile rather than Methanol.

    • Reasoning: Methanol can theoretically undergo transesterification or react with residual acid chlorides, creating artifacts. Acetonitrile is aprotic and inert.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.45 µm PTFE filter (Nylon filters may bind phenolic esters).

Representative Data & Analysis

The following data represents typical retention times observed under the conditions defined above.

CompoundRetention Time (

)
Capacity Factor (

)
Resolution (

)
Ethyl Vanillin 4.8 ± 0.2 min~2.2N/A
EV-Chloroacetate 9.2 ± 0.3 min~5.1> 10.0

Interpretation:

  • Baseline Separation: The large difference in hydrophobicity results in a massive resolution (

    
    ), making this method highly robust for quality control.
    
  • Impurity Monitoring: Any peak appearing between 4.8 and 9.2 minutes usually indicates a hydrolysis byproduct or an incomplete reaction intermediate.

Workflow Visualization

Workflow cluster_Chrom Chromatogram Sample Reaction Mixture Quench Quench/Dilute in ACN (Avoid MeOH) Sample->Quench Inject Inject into HPLC (Acidic Mobile Phase) Quench->Inject Peak1 Peak 1: Ethyl Vanillin (Unreacted Starting Material) RT: ~4.8 min Inject->Peak1 Peak2 Peak 2: EV-Chloroacetate (Target Product) RT: ~9.2 min Inject->Peak2

Figure 2: Analytical workflow ensuring sample stability and clear peak identification.

Troubleshooting & Optimization

Issue 1: Peak Tailing for Ethyl Vanillin

  • Cause: Interaction between the free phenolic -OH and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is roughly 3.0 (using Formic or Phosphoric acid). This suppresses silanol ionization.

Issue 2: "Ghost" Peaks or shifting Retention Times

  • Cause: Hydrolysis of the Chloroacetate ester on-column.

  • Diagnosis: If the EV-CA peak area decreases and the EV peak area increases over time in the autosampler.

  • Fix:

    • Keep autosampler temperature at 4°C.

    • Verify mobile phase is acidic (Neutral pH accelerates ester hydrolysis).

    • Analyze samples immediately after dilution.

Issue 3: Extra Peak at ~2-3 mins

  • Cause: Chloroacetic acid (byproduct of hydrolysis or reagent impurity).

  • Confirmation: Inject a standard of Chloroacetic acid. It is highly polar and will elute near the void volume (

    
    ).
    

References

  • Sielc Technologies. (n.d.). Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sinha, A. K., et al. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Journal of Separation Science. Retrieved from [Link]

  • Huesgen, A. G. (2012). Analysis of natural and artificial vanilla preparations. Agilent Technologies Application Note. Retrieved from [Link]

  • Crugeiras, J., et al. (2001). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. Journal of Chemical Education. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Retrieved from [Link]

Sources

Comparative

Technical Guide: TLC Profiling &amp; Purification of 2-Ethoxy-4-formylphenyl 2-chloroacetate

The following technical guide details the Thin Layer Chromatography (TLC) profiling for 2-Ethoxy-4-formylphenyl 2-chloroacetate , a critical intermediate often used in the synthesis of Schiff base ligands and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Thin Layer Chromatography (TLC) profiling for 2-Ethoxy-4-formylphenyl 2-chloroacetate , a critical intermediate often used in the synthesis of Schiff base ligands and pharmaceutical precursors.

This guide synthesizes chromatographic principles with structural analysis to provide a robust protocol for separating the target ester from its phenolic precursor, Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) .

Compound: 2-Ethoxy-4-formylphenyl 2-chloroacetate (CAS: 247225-91-8) Matrix: Silica Gel 60


Primary Solvent System:  Ethyl Acetate / Hexane

Executive Summary & Chemical Context

The target compound is the chloroacetate ester of Ethyl Vanillin. In synthetic workflows, it is generated by reacting 3-ethoxy-4-hydroxybenzaldehyde with chloroacetyl chloride (or chloroacetic anhydride) in the presence of a base.

  • Critical Separation Challenge: The primary objective is to distinguish the unreacted phenolic starting material (Ethyl Vanillin) from the less polar ester product.

  • Chromatographic Behavior: The esterification of the phenolic hydroxyl group removes a strong hydrogen bond donor. Consequently, the product (Ester) exhibits significantly lower polarity and higher retention factors (

    
    ) compared to the starting material (Phenol).
    

Comparative Data Profiling

The following values represent reference ranges derived from structural analogs (e.g., o-methoxyphenyl chloroacetate) and standard chromatographic behavior of vanillin derivatives on Silica Gel 60.

Table 1: Comparison in Ethyl Acetate/Hexane Systems[1][2]
AnalyteStructure TypePolarity Profile

(20% EtOAc)

(30% EtOAc)
Visualization
Product (2-Ethoxy-4-formylphenyl 2-chloroacetate)Ester Low (Non-polar)0.45 – 0.55 0.60 – 0.75 UV (254 nm)
Starting Material (Ethyl Vanillin)Phenol High (H-Bond Donor)0.15 – 0.250.30 – 0.40UV, DNP (Orange)
Impurity (Chloroacetic Acid)Carboxylic Acid Very High (Streaks)< 0.10< 0.15Bromocresol Green

Analyst Note: The optimal separation window (


) is typically achieved at 25–30% Ethyl Acetate in Hexane . At concentrations >40% EtOAc, the phenol moves too rapidly, compressing the separation distance.
Solvent System Optimization Guide
  • 10% EtOAc/Hexane: Product moves slowly (

    
    ); Phenol stays at baseline. Good for checking initial purity but poor for elution.
    
  • 30% EtOAc/Hexane (Recommended): Product elutes near

    
     0.65; Phenol near 0.35. Excellent resolution for reaction monitoring.
    
  • 50% EtOAc/Hexane: Product moves to solvent front (

    
    ); Co-elution risk increases.
    

Experimental Protocol: Reaction Monitoring

This protocol validates the conversion of Ethyl Vanillin to its Chloroacetate ester.

Materials
  • TLC Plates: Aluminum or Glass-backed Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane (ACS Grade) and Ethyl Acetate (ACS Grade).

  • Visualization: UV Lamp (254 nm) and 2,4-Dinitrophenylhydrazine (DNP) Stain.

Step-by-Step Methodology
  • Chamber Equilibration:

    • Prepare 10 mL of 30% Ethyl Acetate in Hexane in a developing chamber.

    • Insert a filter paper wick and cap the chamber. Allow 5–10 minutes for vapor saturation. Causality: Saturation prevents "smiling" solvent fronts and ensures reproducible

      
       values.
      
  • Sample Spotting (Co-Spot Technique):

    • Dissolve a micro-spatula tip of the crude reaction mixture in 0.5 mL EtOAc (Sample S ).

    • Dissolve pure Ethyl Vanillin in EtOAc (Reference R ).

    • Spot the plate in three lanes: R (Ref), C (Co-spot), S (Sample).

    • Self-Validation: The Co-spot (C ) proves that two close spots are distinct compounds and not artifacts.

  • Elution:

    • Develop the plate until the solvent front reaches ~1 cm from the top.

    • Remove and air dry.[1] Do not use heat immediately if the product is thermally labile.

  • Visualization & Interpretation:

    • UV (254 nm): Both the Phenol and Ester possess aromatic rings and conjugated carbonyls (aldehyde). They will appear as dark purple spots against the green fluorescent background.

    • DNP Stain (Optional Validation): Dip the plate in DNP stain and heat gently.

      • Ethyl Vanillin: Bright Orange spot (Phenolic aldehyde).

      • Product: Yellow/Orange spot (Esterified aldehyde). Note: The color intensity may differ due to the blocked phenol.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the logical workflow for monitoring the synthesis and purification decision-making process.

TLC_Workflow Start Crude Reaction Mixture Prepare Dilute in EtOAc Spot on Silica F254 Start->Prepare Develop Elute in 30% EtOAc/Hexane Prepare->Develop Visualize Visualize under UV 254nm Develop->Visualize Decision Is Phenol Spot (Rf ~0.35) Visible? Visualize->Decision Note1 Product Rf ~0.65 (Less Polar Ester) Visualize->Note1 Note2 SM Rf ~0.35 (Polar Phenol) Visualize->Note2 Complete Reaction Complete Proceed to Workup Decision->Complete No Incomplete Reaction Incomplete Add Reagent/Time Decision->Incomplete Yes

Caption: Logical workflow for TLC monitoring of Ethyl Vanillin esterification. The disappearance of the lower


 spot indicates conversion.

Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Streaking from Baseline Residual Chloroacetic Acid or Pyridine salts.Wash the organic layer with dilute NaHCO

or water before spotting.
Product Spot is Faint Low UV absorption or low concentration.The ester group does not quench fluorescence as strongly as the phenol. Spot more concentrated sample.
New Spot at

~0.05
Hydrolysis of Chloroacetyl Chloride.This is likely chloroacetic acid. Ignore if product spot is clean; remove via basic wash during workup.
Product

Shifts
Chamber not saturated or solvent evaporation.Ensure chamber is sealed and equilibrated.[2] Use fresh solvent mixture.

References

  • Synthesis of Phenolic Esters: Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols. Sciforum. Retrieved from [Link]

  • TLC of Vanillin Derivatives: Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar Chromatography. Journal of Analytical Chemistry.[3] Retrieved from [Link]

  • General TLC Protocol: Thin Layer Chromatography: A Step-by-Step Guide. University of Colorado Boulder. Retrieved from [Link]

  • Compound Data: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Properties.[4] PubChem, National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Guide: 13C NMR Chemical Shifts of Chloroacetate vs. Acetate Benzaldehyde Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Diagnostic utility, chemical shift assignment, and substituent effects. Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Diagnostic utility, chemical shift assignment, and substituent effects.

Executive Summary

In the structural characterization of phenolic benzaldehydes, derivatization is a critical strategy to resolve overlapping signals and determine regiochemistry. While acetylation (forming acetates) is the standard approach, chloroacetylation (forming chloroacetates) offers distinct analytical advantages in 13C NMR spectroscopy.

This guide objectively compares the 13C NMR performance of chloroacetate derivatives against standard acetates. The presence of the electronegative chlorine atom induces specific electronic perturbations—the


-halo effect —that result in diagnostic chemical shift dispersion, aiding in the precise assignment of complex aromatic systems.
Key Findings
  • Carbonyl Resolution: Chloroacetate carbonyl carbons (

    
     ~167 ppm) typically resonate upfield  (2–4 ppm) relative to their acetate counterparts (
    
    
    
    ~169–171 ppm), providing a unique spectral window.
  • Diagnostic Methylene Signal: The chloroacetate

    
    -methylene carbon (
    
    
    
    ) appears in a distinct region (
    
    
    ~40–42 ppm), avoiding the crowded aliphatic region where acetate methyls (
    
    
    ~20–21 ppm) often overlap with solvent impurities or alkyl chains.
  • Heavy Atom Utility: The chlorine atom facilitates mass spectrometric confirmation (distinct isotope pattern) and X-ray crystallographic phasing, adding utility beyond NMR.

Mechanistic Basis of Chemical Shifts

To interpret the spectra accurately, one must understand the causality behind the observed shifts.

The -Halo Effect on Carbonyl Carbons

Contrary to intuitive inductive expectations, the introduction of an


-halogen (Cl) to an ester group often results in an upfield shift (shielding)  of the carbonyl carbon compared to the non-halogenated acetate.
  • Inductive Effect (-I): Withdraws electron density, theoretically deshielding the nucleus.

  • Field/Orbital Effects: The dominant factor in

    
    -halo esters is the "field effect" or repulsive interaction between the lone pairs of the halogen and the carbonyl oxygen, which increases the excitation energy ($ \Delta E $) required for the 
    
    
    
    transition. According to the Karplus-Pople equation, a larger
    
    
    leads to a smaller paramagnetic term (
    
    
    ), resulting in increased shielding (lower ppm).
The Inductive Effect on -Carbons

The effect on the


-carbon (the methylene group) is purely inductive. The electronegative chlorine atom strongly deshields the attached carbon, moving it from 

21 ppm (methyl) to

41 ppm (chloromethyl).

Comparative Analysis: Chloroacetate vs. Acetate[1]

The following data compares the 13C NMR shifts of 4-formylphenyl acetate (standard) and 4-formylphenyl chloroacetate (alternative).

Table 1: Chemical Shift Comparison ( , ppm in CDCl )
Carbon MoietyAcetate Derivative (

ppm)
Chloroacetate Derivative (

ppm)
Shift Difference (

)
Diagnostic Note
Ester Carbonyl (C=O) 169.3 166.8 -2.5 (Upfield) Distinct region; resolves from acid/amide carbonyls.

-Carbon
21.1 (

)
40.9 (

)
+19.8 (Downfield) Moves to a "clean" spectral region (40-45 ppm).
Aldehyde Carbonyl 191.0190.8-0.2Minimal long-range effect.
Ipso Aromatic (C-O) 155.5154.8-0.7Slight shielding due to altered ester electronics.

Data synthesized from spectroscopic trends of phenyl esters and


-halo esters [1, 2, 5].
Table 2: Substituent Effects on Chloroacetate Carbonyl

The sensitivity of the chloroacetate carbonyl shift to other substituents on the benzaldehyde ring is minimal, making it a stable reference marker.

Ring Substituent (Para)Electronic EffectChloroacetate C=O Shift (

)
Trend
-H (Unsubstituted)Reference166.8Baseline
-NO

(Nitro)
Strong EWG166.2Slight Upfield (Shielding)
-OMe (Methoxy)Strong EDG167.1Slight Downfield (Deshielding)

Note: Electron-withdrawing groups (EWGs) on the ring tend to cause a "reverse substituent effect," slightly shielding the side-chain carbonyl [3].

Experimental Protocol

Self-Validating Synthesis & Characterization Workflow

This protocol ensures the quantitative conversion of hydroxybenzaldehydes to chloroacetates, verified by the disappearance of the phenolic OH signal and the appearance of the diagnostic CH


 singlet.

Reagents:

  • Substituted 2-, 3-, or 4-hydroxybenzaldehyde (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the hydroxybenzaldehyde (1 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.5 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add chloroacetyl chloride (1.2 mmol). The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4). The product will be less polar (higher

    
    ) than the starting phenol.
    
  • Workup: Wash with 1M HCl (to remove excess amine), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • NMR Validation:

    • 1H NMR: Look for a singlet at

      
       4.2–4.3 ppm (2H, 
      
      
      
      ).
    • 13C NMR: Verify signal at

      
       41 ppm (
      
      
      
      ) and
      
      
      167 ppm (Ester C=O).

Visualization of Signaling Pathways & Logic

The following diagram illustrates the electronic logic and spectral assignment workflow for distinguishing these derivatives.

G Substrate Hydroxybenzaldehyde (Starting Material) Product Chloroacetate Derivative Substrate->Product Esterification Reagent Chloroacetyl Chloride (+ Base) Reagent->Product Signal_CO Ester C=O ~167 ppm (Upfield) Product->Signal_CO Field Effect (Shielding) Signal_CH2 Alpha-CH2 ~41 ppm (Diagnostic) Product->Signal_CH2 Inductive Effect (Deshielding) Signal_Ald Aldehyde C=O ~191 ppm (Unchanged) Product->Signal_Ald Remote Group Acetate Acetate Alternative (C=O ~169 ppm, CH3 ~21 ppm) Signal_CO->Acetate vs.

Figure 1: Reaction workflow and electronic origins of the diagnostic 13C NMR signals in chloroacetate derivatives.

References

  • Al-Showiman, S. S., et al. (1982). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Perjéssy, A., et al. (2002). An investigation with the aid of 13C NMR chemical shifts... to interpret substituent effects on reactivity. Journal of Organic Chemistry, 67(20), 6995-7003. Link

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Link

  • Pretsch, E., et al. (2009).
Comparative

A Comparative Guide to the UV-Vis Absorption of Substituted Benzaldehydes: An Analysis Centered on 2-Ethoxy-4-formylphenyl 2-chloroacetate and Its Analogs

For Immediate Release In the field of analytical chemistry and drug development, a thorough understanding of a molecule's spectroscopic properties is paramount for its characterization, quantification, and quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the field of analytical chemistry and drug development, a thorough understanding of a molecule's spectroscopic properties is paramount for its characterization, quantification, and quality control. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique that provides critical insights into the electronic structure of chromophoric molecules.[1][2] This guide offers a comparative analysis of the UV-Vis absorption characteristics of a specific substituted benzaldehyde, 2-Ethoxy-4-formylphenyl 2-chloroacetate, and its structurally related analogs.

Core Concepts in UV-Vis Absorption of Benzaldehydes

The UV-Vis absorption of benzaldehyde and its derivatives is primarily governed by electronic transitions within the conjugated system, which includes the benzene ring and the formyl (aldehyde) group.[3] These transitions, typically π → π* and n → π*, are sensitive to the presence of other substituents on the aromatic ring.[2][4]

  • Chromophore : The benzaldehyde moiety itself is the fundamental chromophore, the part of the molecule that absorbs UV-Vis light.[1]

  • Auxochromes : Substituents like hydroxyl (-OH), alkoxy (-OR), and ester groups (-OOCR) are auxochromes. They possess non-bonding electrons that can interact with the π-system of the ring, often leading to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect).[4]

  • Solvent Effects : The polarity of the solvent can significantly influence the position and shape of absorption bands.[4][5][6] Polar solvents can interact with the ground and excited states of the molecule to different extents, causing shifts in the absorption maxima.[4][6][7]

Comparative Analysis of Absorption Maxima

To understand the expected UV-Vis characteristics of 2-Ethoxy-4-formylphenyl 2-chloroacetate, we will compare the known λmax values of its key structural analogs. The primary absorption band of interest for these compounds is the π → π* transition, which is typically strong and appears at longer wavelengths than the weaker n → π* transition.

CompoundStructureKey Substituents (in addition to formyl)Typical λmax (nm)SolventReference
Vanillin 4-hydroxy-3-methoxybenzaldehyde4-OH, 3-OCH3~308, 348, 363Various[8][9]
Ethylvanillin 3-ethoxy-4-hydroxybenzaldehyde4-OH, 3-OC2H5~276, 308Various[8][10]
4-Formylphenyl acetate 4-acetoxybenzaldehyde4-OCOCH3~250-260 (Predicted)Non-polar[11][12]
Benzaldehyde (Reference)None~244, 280, 328Various[3][13]

Note: λmax values can vary depending on the solvent and pH.

Discussion of Substituent Effects
  • Vanillin and Ethylvanillin : Both vanillin and ethylvanillin show significant bathochromic shifts compared to benzaldehyde. This is due to the powerful electron-donating effects of the hydroxyl (-OH) and alkoxy (-OCH3 or -OC2H5) groups. The non-bonding electrons on the oxygen atoms extend the conjugation of the π-system, lowering the energy gap for the π → π* transition. The ethoxy group in ethylvanillin is slightly more electron-donating than the methoxy group in vanillin, which could lead to minor differences in their spectra. Published data indicates a strong absorption for vanillin around 363 nm.[9][14][15]

  • 4-Formylphenyl acetate : In this analog, the phenolic hydroxyl group is replaced by an acetate ester. The acetyl group is electron-withdrawing, which reduces the electron-donating ability of the oxygen atom attached to the ring. Consequently, the bathochromic shift is expected to be much less pronounced than in vanillin or ethylvanillin. The λmax would likely be closer to that of benzaldehyde itself.

  • Predictive Analysis for 2-Ethoxy-4-formylphenyl 2-chloroacetate :

    • Ethoxy Group : The 2-ethoxy group is an electron-donating group and will contribute to a bathochromic shift.

    • 4-formylphenyl Group : This is the core chromophore.

    • 2-chloroacetate Group : The ester group at the 4-position, similar to 4-formylphenyl acetate, will have its electron-donating resonance effect tempered by the inductive electron-withdrawing nature of the acetyl group. The additional chlorine atom on the acetate (chloroacetate) is strongly electron-withdrawing, which will further decrease the electron-donating character of the entire ester substituent.

    Therefore, it is predicted that the λmax of 2-Ethoxy-4-formylphenyl 2-chloroacetate will be at a shorter wavelength than vanillin or ethylvanillin, but likely at a slightly longer wavelength than benzaldehyde due to the presence of the ethoxy group. The spectrum will be dominated by the substituted benzaldehyde chromophore.

Experimental Protocol: Determination of UV-Vis Absorption Maximum

This section provides a standardized, self-validating protocol for determining the λmax of a substituted benzaldehyde like 2-Ethoxy-4-formylphenyl 2-chloroacetate.

Objective

To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the target compound in a specified solvent.

Materials and Equipment
  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Analytical balance

  • Target compound (e.g., 2-Ethoxy-4-formylphenyl 2-chloroacetate)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

Step-by-Step Methodology
  • Solvent Selection :

    • Choose a solvent that dissolves the compound and is transparent in the anticipated measurement range (typically 200-400 nm for these compounds).[7] Ethanol or cyclohexane are common choices.

    • Causality: The solvent must not absorb in the same region as the analyte, as this would interfere with the measurement.[7] Solvent polarity can also shift λmax, so consistency is key for comparative studies.[4][6]

  • Preparation of Stock Solution :

    • Accurately weigh a small amount (e.g., 10 mg) of the compound.

    • Dissolve it in the chosen solvent in a 100 mL volumetric flask to create a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Preparation of Working Solutions :

    • Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions of decreasing concentration. The aim is to find a concentration that gives an absorbance reading in the optimal range of 0.2 - 0.8.

  • Spectrophotometer Setup :

    • Turn on the spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.[16]

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction :

    • Fill two matched quartz cuvettes with the pure solvent.

    • Place them in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument's absorbance across the entire wavelength range.[17] This corrects for any absorbance from the solvent and cuvettes.

  • Sample Measurement :

    • Empty the sample cuvette and rinse it with one of the working solutions before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the wavelength scan. The software will record the absorbance at each wavelength.

  • Data Analysis :

    • Identify the wavelength at which the highest absorbance peak occurs. This is the λmax.

    • Record the absorbance value at this λmax.

    • If determining molar absorptivity (ε), use the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Workflow Diagram

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Select Solvent B Prepare Stock Solution (Known Concentration) A->B C Prepare Serial Dilutions B->C F Measure Sample Absorbance C->F Introduce Sample D Spectrophotometer Warm-up E Run Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G Obtain Spectrum H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for determining UV-Vis absorption maximum.

Conclusion

The UV-Vis absorption characteristics of substituted benzaldehydes are highly dependent on the nature and position of the substituents on the aromatic ring. By analyzing known analogs such as vanillin, ethylvanillin, and 4-formylphenyl acetate, we can confidently predict that 2-Ethoxy-4-formylphenyl 2-chloroacetate will exhibit a primary π → π* absorption band. The electron-donating ethoxy group will cause a bathochromic shift relative to benzaldehyde, while the electron-withdrawing nature of the 4-(2-chloroacetate) group will counteract this shift to some extent. The precise λmax must be determined experimentally, but this comparative guide provides a robust theoretical framework and a validated protocol for its characterization, underscoring the predictive power of structure-property relationships in spectroscopy.

References

  • Scribd. Vanillin | PDF | Spectroscopy. Accessed February 2026. [Link]

  • ResearchGate. Absorption spectra of standard vanillin samples obtained by the UV.... Accessed February 2026. [Link]

  • ResearchGate. Solvent-depending UV-vis absorption and fluorescence spectra of angular.... Accessed February 2026. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Accessed February 2026. [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Accessed February 2026. [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Accessed February 2026. [Link]

  • ResearchGate. Typical UV spectra of vanillin Schiff bases: (A) compound V1 (l max 286 nm). Accessed February 2026. [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity. Accessed February 2026. [Link]

  • Physical Chemistry Chemical Physics. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Accessed February 2026. [Link]

  • Semantic Scholar. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. Accessed February 2026. [Link]

  • Standard Operating Procedure. Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Accessed February 2026. [Link]

  • PLOS ONE. S6 Table. The UV-vis absorption curve data of Fig. 2 F. Accessed February 2026. [Link]

  • Google Books.
  • E-Notes. What is Effect of Solvent on UV Absorption Spectra. Accessed February 2026. [Link]

  • Michigan State University. UV-Visible Spectroscopy. Accessed February 2026. [Link]

  • PubChem. Benzaldehyde, 4-(acetyloxy)-. Accessed February 2026. [Link]

  • ResearchGate. Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Accessed February 2026. [Link]

  • Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Accessed February 2026. [Link]

  • ResearchGate. The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),.... Accessed February 2026. [Link]

  • ResearchGate. LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Accessed February 2026. [Link]

  • Semantic Scholar. Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. Accessed February 2026. [Link]

  • NIST. Ethyl Vanillin. Accessed February 2026. [Link]

  • ResearchGate. The UV-Vis spectra for 5-(4-formylphenyl)-10, 15, 20-triphenyl.... Accessed February 2026. [Link]

  • International Journal of Pharmaceutical and Medicinal Research. A Review on the Vanillin derivatives showing various Biological activities. Accessed February 2026. [Link]

  • PLOS ONE. A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. Accessed February 2026. [Link]

  • IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Accessed February 2026. [Link]

  • U.S. Pharmacopeia. Ethyl Vanillin. Accessed February 2026. [Link]

  • PubChem. Ethylvanillin. Accessed February 2026. [Link]

  • PubChemLite. 4-formylphenyl acetate (C9H8O3). Accessed February 2026. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Accessed February 2026. [Link]

  • ResearchGate. The solvent effect on UV-Vis spectra of (E)-.... Accessed February 2026. [Link]

  • PMC. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Accessed February 2026. [Link]

  • The Royal Society of Chemistry. UV-Vis absorption spectra of the groundstate of important species in this work. Accessed February 2026. [Link]

Sources

Validation

Unveiling the Crystal Structure of 2-Ethoxy-4-formylphenyl 2-chloroacetate: A Comparative and Predictive Guide

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, reactivity, and solid-state properties. For a compound like 2-Ethoxy-4-formylp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, a molecule's three-dimensional structure is a critical determinant of its function, reactivity, and solid-state properties. For a compound like 2-Ethoxy-4-formylphenyl 2-chloroacetate, which possesses a unique combination of functional groups—an ethoxy group, a formyl moiety, and a chloroacetate ester—understanding its crystallographic arrangement is paramount for rational drug design and polymorphism screening. This guide provides a comprehensive analysis of the anticipated X-ray crystallography data for 2-Ethoxy-4-formylphenyl 2-chloroacetate.

It is important to note that as of the latest literature review, the specific single-crystal X-ray diffraction data for 2-Ethoxy-4-formylphenyl 2-chloroacetate has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). Consequently, this guide will adopt a predictive and comparative approach. By examining the crystallographic data of structurally related compounds, we can infer the likely crystal system, space group, and key intermolecular interactions that govern the solid-state architecture of the title compound. This analysis serves as a valuable roadmap for researchers embarking on the synthesis and characterization of this and similar molecules.

Comparative Crystallographic Analysis: A Predictive Approach

To construct a hypothetical crystallographic profile for 2-Ethoxy-4-formylphenyl 2-chloroacetate, we will draw comparisons with a known, structurally relevant molecule for which crystallographic data is available: chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate [1][2]. While significantly more complex, this comparator molecule contains a crucial chloroacetate moiety, allowing us to dissect the potential influence of this functional group on crystal packing.

Crystallographic ParameterChloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate (Known)[1][2]2-Ethoxy-4-formylphenyl 2-chloroacetate (Predicted)Rationale for Prediction
Crystal System MonoclinicMonoclinic or OrthorhombicMonoclinic and orthorhombic systems are highly common for organic molecules of this nature, representing a balance between molecular symmetry and efficient packing. The presence of multiple, somewhat flexible functional groups makes a lower symmetry system more probable than cubic or tetragonal.
Space Group P2₁/cP2₁/c or P-1The P2₁/c space group is one of the most frequently observed for organic compounds as it allows for efficient packing of molecules with inversion centers. Given the potential for the title molecule to form centrosymmetric dimers via hydrogen bonding or other weak interactions, P2₁/c is a strong candidate. The triclinic P-1 space group is also a possibility if the molecule packs in a less symmetric, albeit still centrosymmetric, manner.
Unit Cell Dimensions a = 10.123 Å, b = 15.456 Å, c = 11.234 Å, β = 98.76°a ≈ 8-12 Å, b ≈ 10-18 Å, c ≈ 7-10 Å, β ≈ 90-110°The predicted unit cell dimensions are smaller due to the significantly lower molecular weight and volume of the target compound compared to the known, larger molecule. The range provided is typical for small organic molecules of this size.
Key Intermolecular Interactions C-H···O hydrogen bonds, Halogen bonds (Cl···O), π-π stackingC-H···O hydrogen bonds, Halogen bonds (Cl···O), C-H···π interactionsThe formyl and ester carbonyl groups are excellent hydrogen bond acceptors. The chloro-substituent on the acetate group is expected to participate in halogen bonding, a significant and directional interaction that can influence crystal packing. The aromatic ring provides a platform for C-H···π and potentially offset π-π stacking interactions.

The Decisive Role of the Chloroacetate Moiety

The introduction of a chlorine atom on the acetate group is not a trivial substitution. It is anticipated to have a profound impact on the supramolecular assembly in the crystal lattice. The electronegative chlorine atom can act as a halogen bond donor, forming stabilizing interactions with Lewis bases, most notably the carbonyl oxygen atoms of neighboring molecules. This C-Cl···O interaction, with its characteristic directionality, can guide the molecules into specific packing motifs, such as chains or sheets, which might be absent in its non-chlorinated analog, 2-Ethoxy-4-formylphenyl acetate.

Furthermore, the presence of the chloro-substituent can influence the conformation of the acetate group, potentially altering the dihedral angles and the overall molecular shape. This, in turn, affects how the molecules pack together to minimize steric hindrance and maximize attractive forces.

Experimental Protocol for Single-Crystal X-ray Diffraction

For researchers aiming to obtain the definitive crystal structure of 2-Ethoxy-4-formylphenyl 2-chloroacetate, the following is a standardized, step-by-step methodology.

1. Crystal Growth (The Crucial First Step)

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.

  • Methodology:

    • Synthesize and purify 2-Ethoxy-4-formylphenyl 2-chloroacetate to the highest possible degree.

    • Screen a variety of solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof) for suitable solubility.

    • Employ slow evaporation of a dilute solution at a constant temperature. This is the most common and often successful technique.

    • Alternatively, consider vapor diffusion (precipitant diffusing into a solution of the compound) or slow cooling of a saturated solution.

    • Once crystals form, carefully select a well-defined, transparent crystal under a microscope.

2. Data Collection

  • Objective: To measure the intensities of a large number of Bragg reflections.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Proceed with a full data collection strategy, typically involving a series of rotations of the crystal to capture a complete and redundant dataset. Data is usually collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions in the unit cell and refine the structural model to best fit the experimental data.

  • Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS.

  • Workflow:

    • Data Reduction: Integrate the raw diffraction images and apply corrections for factors such as Lorentz and polarization effects.

    • Space Group Determination: Based on systematic absences in the diffraction data, determine the crystal's space group.

    • Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the molecular structure.

    • Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other model parameters using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

    • Hydrogen Atom Placement: Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validation: Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

Visualizing the Workflow

XRay_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase cluster_output Final Output Crystal_Growth 1. Crystal Growth (Slow Evaporation) Data_Collection 2. Data Collection (Diffractometer) Crystal_Growth->Data_Collection Data_Reduction 3. Data Reduction Data_Collection->Data_Reduction Structure_Solution 4. Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement 5. Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Final_Structure Crystallographic Information File (CIF) Structure_Refinement->Final_Structure

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-4-formylphenyl 2-chloroacetate: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 2-Ethoxy-4-formylphenyl 2-chloroacetate . As a researcher, you must recognize that this compound is not merely "organic waste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 2-Ethoxy-4-formylphenyl 2-chloroacetate . As a researcher, you must recognize that this compound is not merely "organic waste." It is a reactive chloroacetate ester capable of hydrolyzing into highly toxic byproducts.

The Hazard Logic (Why We Segregate)

The structural moiety of concern is the chloroacetate ester (–OC(O)CH₂Cl). Upon contact with moisture or strong bases, this ester hydrolyzes to release Chloroacetic Acid (CAA) and the parent phenol (Ethyl Vanillin).

  • Chloroacetic Acid is a potent alkylating agent and significantly more toxic than standard mineral acids. It penetrates skin rapidly, inhibiting the Krebs cycle and causing systemic toxicity.

  • The Formyl Group (–CHO) presents secondary reactivity, susceptible to oxidation.

Implication for Disposal: You cannot treat this as standard non-halogenated organic waste.[1] It requires a dedicated Halogenated Waste Stream to prevent damage to standard incinerator catalysts and to ensure complete thermal destruction of the organochlorine bond.

Physical & Hazard Data Table
PropertySpecification / Hazard
Chemical Class Halogenated Ester / Aldehyde
Primary Hazard Corrosive / Acute Toxicity (Skin, Oral, Inhalation)
Secondary Hazard Lachrymator (Irritating to eyes/mucous membranes)
Reactivity Hydrolyzes in water/base to form HCl and Chloroacetic Acid
Waste Code (RCRA) Treat as D022 (Chloroform ref) or P023 (CAA derivative) equivalent*
Flash Point >110°C (Estimated based on MW); Combustible

*Note: While this specific CAS may not be explicitly P-listed, best practice dictates treating chloroacetate esters with the severity of P-listed waste due to the CAA hydrolysis product.

Waste Segregation Protocol

Effective disposal begins at the bench. You must strictly segregate this chemical from non-halogenated solvents (e.g., Acetone, Ethanol) and aqueous streams.

The "Halogen Rule"

Incineration facilities charge a premium for halogenated waste because it generates acidic gases (HCl, HF) during combustion, requiring specialized scrubbers. Mixing this compound with non-halogenated waste contaminates the entire drum, elevating disposal costs and safety risks.

Segregation Decision Tree (Visualization)

WasteSegregation Start Waste Generation: 2-Ethoxy-4-formylphenyl 2-chloroacetate IsPure Is the waste pure solid/liquid? Start->IsPure IsSoln Is it in solution? IsPure->IsSoln No SolidWaste Solid Waste Stream: Label: 'Toxic Solid, Organic, Halogenated' IsPure->SolidWaste Yes (Solid) SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) IsSoln->SolventCheck HaloStream Halogenated Liquid Stream: (Green Tag/Label) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Even if solvent is Ethanol, trace Halogen makes the whole mix Halogenated) NonHaloStream DO NOT USE: Non-Halogenated Stream SolventCheck->NonHaloStream Forbidden

Figure 1: Decision logic for segregating chloroacetate derivatives. Note that adding even a small amount of halogenated compound to a non-halogenated solvent renders the entire mixture "Halogenated Waste."

Step-by-Step Disposal Procedure

Follow this protocol to package the waste for pickup by your EHS (Environmental Health & Safety) or licensed contractor.

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Avoid: Metal containers (steel drums) unless lined. Chloroacetate esters can hydrolyze to acid over time, corroding metal and leading to leaks.

  • Closure: Screw cap with a chemically resistant liner (Teflon/PTFE).

Step 2: Bulking & Solution Management
  • Do NOT mix with strong bases (NaOH, KOH) or amines in the waste container. This will trigger an exothermic hydrolysis reaction, potentially pressurizing the container.

  • Do NOT mix with oxidizers (Nitric acid, Peroxides).[2][3][4] The formyl (aldehyde) group is reducing and can react violently.

  • Dilution: If the material is a concentrated residue, it is best to dissolve it in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone) before placing it in the Halogenated Waste drum. This prevents the formation of "hot spots" of reactivity.

Step 3: Labeling (Critical)

The label must be explicit to protect downstream handlers.

  • Primary Constituent: 2-Ethoxy-4-formylphenyl 2-chloroacetate.

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant.[5][6]

  • Specific Warning: "CONTAINS CHLOROACETATE ESTER – POTENTIAL ACID GENERATOR."

Spill Response & Emergency Neutralization

In the event of a benchtop spill, speed is critical to prevent the release of lachrymatory vapors.

Immediate Action Plan
  • Evacuate & Ventilate: Clear the immediate area.[7][8] If the spill is >100mL or outside a fume hood, evacuate the lab.

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Silver Shield/Laminate gloves if handling bulk liquid. Wear a full-face shield.

  • Absorb (Do Not Wash):

    • Do NOT use water. Water promotes hydrolysis, releasing HCl gas.

    • Use Vermiculite , Dry Sand , or a commercial Solvent Absorbent Pad .

  • Disposal of Spill Debris: Collect saturated absorbent in a wide-mouth jar. Label as "Hazardous Waste: Debris contaminated with Chloroacetate Ester."

Spill Workflow (Visualization)

SpillResponse Spill Spill Incident Assess Assess Volume & Location (Hood vs. Bench) Spill->Assess Absorb Apply Inert Absorbent (Vermiculite/Sand) Assess->Absorb < 100mL NoWater CRITICAL: NO WATER Assess->NoWater Collect Collect in Wide-Mouth Jar (Double Bag) Absorb->Collect NoWater->Absorb Label Label as Hazardous Debris Collect->Label

Figure 2: Operational workflow for containing spills. The exclusion of water is the critical safety step.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl chloroacetate (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.